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  • Product: 1,2,4-BENZENETRIOL, 5-NITRO-
  • CAS: 161959-27-9

Core Science & Biosynthesis

Foundational

chemical structure of 5-nitro-1,2,4-benzenetriol

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-Nitro-1,2,4-Benzenetriol Disclaimer: 5-Nitro-1,2,4-benzenetriol is a sparsely documented compound in publicly accessible sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-Nitro-1,2,4-Benzenetriol

Disclaimer: 5-Nitro-1,2,4-benzenetriol is a sparsely documented compound in publicly accessible scientific literature and chemical databases. Consequently, this guide has been developed by a Senior Application Scientist to provide a scientifically grounded, in-depth projection of its chemical properties, synthesis, and analytical characterization. The protocols and data presented herein are derived from established principles of organic chemistry and extrapolated from well-characterized analogous compounds. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a foundational resource for further empirical investigation.

Introduction to 5-Nitro-1,2,4-Benzenetriol

5-Nitro-1,2,4-benzenetriol, also known as 5-nitro-hydroxyquinol, is a nitrated derivative of 1,2,4-benzenetriol. The parent compound, 1,2,4-benzenetriol, is a significant metabolite of benzene, a known hematotoxin, and its biological activity, particularly its propensity to generate reactive oxygen species (ROS), is an area of active research.[1][2] The introduction of a nitro group onto the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and biological activity of a molecule.[3][4] Nitroaromatic compounds are found in a range of therapeutics, where the nitro group can be essential for the mechanism of action, often through bioreduction in hypoxic environments.[4]

This guide provides a comprehensive technical overview of 5-nitro-1,2,4-benzenetriol, from its proposed synthesis and purification to its analytical characterization and potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4, and a nitro (-NO₂) group at position 5. The hydroxyl groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution, while the nitro group is a strong deactivating, meta-directing group. The positioning of these functional groups dictates the molecule's reactivity and physicochemical properties.

Chemical Structure Diagram

Caption: Chemical structure of 5-nitro-1,2,4-benzenetriol.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
IUPAC Name5-Nitrobenzene-1,2,4-triolNomenclature Rules
Molecular FormulaC₆H₅NO₅-
Molecular Weight171.11 g/mol -
AppearanceYellowish to brown crystalline solidAnalogy to nitrophenols
Melting Point> 150 °C (with decomposition)Analogy to related compounds
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol), moderately soluble in water.Structural analysis
pKa~4-5 (first phenolic proton)Effect of nitro group

Synthesis and Purification

The synthesis of 5-nitro-1,2,4-benzenetriol can be approached via the electrophilic nitration of 1,2,4-benzenetriol. Due to the high activation of the benzene ring by three hydroxyl groups, the nitration is expected to proceed under mild conditions. However, these same activating groups make the starting material and product susceptible to oxidation.[2][5] Therefore, the reaction must be carefully controlled to prevent the formation of polymeric byproducts and quinone-type oxidation products.

Proposed Synthetic Protocol: Nitration of 1,2,4-Benzenetriol

This protocol is a proposed method and should be optimized with appropriate safety precautions in a laboratory setting.

Step 1: Preparation of the Starting Material 1,2,4-Benzenetriol can be synthesized by the hydrolysis of 1,2,4-triacetoxybenzene, which is prepared from the reaction of p-benzoquinone with acetic anhydride.[6][7]

Step 2: Nitration Reaction

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2,4-benzenetriol (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride at 0-5 °C. The use of acetic anhydride can protect the hydroxyl groups from oxidation.

  • Slowly add a nitrating agent, such as a solution of nitric acid (1 equivalent) in the same solvent, dropwise to the cooled and stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.[8]

  • After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice-water. The crude product should precipitate.

Step 3: Purification

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1,2,4-Benzenetriol in Acetic Acid reagent Nitric Acid (0-10 °C) start->reagent Add dropwise reaction Nitration Reaction (1-2 hours) reagent->reaction quench Quenching in Ice-Water reaction->quench crude_product Crude 5-nitro-1,2,4-benzenetriol quench->crude_product filtration Vacuum Filtration crude_product->filtration washing Washing with Cold Water filtration->washing drying Vacuum Drying washing->drying recrystallization Recrystallization drying->recrystallization final_product Pure Product recrystallization->final_product

Caption: Proposed workflow for the synthesis and purification of 5-nitro-1,2,4-benzenetriol.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 5-nitro-1,2,4-benzenetriol would rely on a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data

The following data is predicted based on the principles of spectroscopy and known values for similar structures.

Table 2: Predicted Spectroscopic Data for 5-Nitro-1,2,4-benzenetriol

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ ~10.0-11.0 (s, 3H, -OH), δ ~7.5 (s, 1H, Ar-H), δ ~6.5 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~150-160 (C-OH), δ ~140 (C-NO₂), δ ~120-130 (C-OH), δ ~100-115 (C-H)
FT-IR (KBr, cm⁻¹)3500-3200 (br, O-H stretch), 1580-1560 (s, C=C stretch), 1530-1500 (s, asym N-O stretch), 1350-1320 (s, sym N-O stretch), 1200-1100 (s, C-O stretch)
Mass Spec. (EI)m/z (%) = 171 (M⁺), 154 (M-OH)⁺, 125 (M-NO₂)⁺
Analytical Workflow

Analytical_Workflow cluster_workflow Analytical Characterization sample Synthesized Product tlc TLC Analysis (Purity Check) sample->tlc hplc HPLC Analysis (Quantitative Purity) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms ir FT-IR Spectroscopy (Functional Groups) sample->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) sample->nmr final Structure Confirmed tlc->final hplc->final ms->final ir->final nmr->final

Caption: Workflow for the analytical characterization of 5-nitro-1,2,4-benzenetriol.

Potential Applications in Drug Development

  • Prodrugs for Hypoxic Tissues: The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic environments, such as those found in solid tumors.[4] This makes 5-nitro-1,2,4-benzenetriol a potential candidate for development as a hypoxia-activated prodrug, where the reduction of the nitro group could release a cytotoxic agent (the benzenetriol moiety).

  • Antimicrobial and Antiparasitic Agents: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity, again through the reductive activation of the nitro group within the target organisms.[8]

  • Modulation of Oxidative Stress: The parent compound, 1,2,4-benzenetriol, is known to induce oxidative stress by generating ROS.[1] The nitro derivative could be investigated for its ability to modulate these effects, which could have applications in cancer therapy or as a tool for studying cellular redox biology.

Proposed Mechanism of Hypoxia-Activated Prodrug

Signaling_Pathway cluster_cell Hypoxic Tumor Cell prodrug 5-Nitro-1,2,4-benzenetriol (Prodrug) nitroreductase Nitroreductase (Enzyme) prodrug->nitroreductase Enters cell reduction Reduction of Nitro Group nitroreductase->reduction Catalyzes active_drug Cytotoxic Metabolite (Benzenetriol Radical) reduction->active_drug Forms ros Reactive Oxygen Species (ROS) active_drug->ros Generates damage DNA Damage & Cell Death ros->damage Induces

Caption: Proposed mechanism for 5-nitro-1,2,4-benzenetriol as a hypoxia-activated prodrug.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-nitro-1,2,4-benzenetriol. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The safety precautions should be based on those for the starting material, 1,2,4-benzenetriol, and other nitrophenolic compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[9]

  • Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.[9] May cause irritation to the skin, eyes, and respiratory system.[10] The parent compound, 1,2,4-benzenetriol, is a known irritant and is harmful.[10] Nitroaromatic compounds can have various toxic effects.[11]

Conclusion

5-Nitro-1,2,4-benzenetriol is a compound with significant potential in chemical and pharmaceutical research, stemming from its unique combination of a redox-active benzenetriol core and a bioreducible nitro group. While its synthesis and properties are not widely reported, this guide provides a robust, scientifically-informed framework for its preparation, characterization, and potential applications. Further empirical studies are necessary to validate the proposed protocols and to fully elucidate the biological activity profile of this intriguing molecule.

References

  • The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science. [Link]

  • 5-Nitrobenzene-1,2,3,4-tetrol. PubChem. [Link]

  • Material Safety Data Sheet - 1,2,4-Trichloro-5-Nitrobenzene. Cole-Parmer. [Link]

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]

  • IMPROVED PROCESS FOR PRODUCING NITROXOLINE. European Patent Office. [Link]

  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. [Link]

  • DNDMH-Mediated Direct Nitration of Aryl Alkenes. Royal Society of Chemistry. [Link]

  • 1,2,4-Benzenetriol. PubChem. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Nitro-Containing Self-Immolative Systems for Biological Applications. PMC. [Link]

  • bmse000831 1,2,4-Benzenetriol. BMRB. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • 1,2,4-Benzenetriol SDS. SDS Manager. [Link]

  • 1,2,4-Benzenetriol. PubChem. [Link]

  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • The role of nitric oxide on DNA damage induced by benzene metabolites. PMC. [Link]

  • Hydroxyquinol. Wikipedia. [Link]

  • β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction - Supporting Information. Royal Society of Chemistry. [Link]

  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]

  • Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. PubMed. [Link]

  • 1,2,4-trihydroxybenzene, 533-73-3. The Good Scents Company. [Link]

  • hydroxyhydroquinone triacetate. Organic Syntheses. [Link]

Sources

Exploratory

Technical Guide: 5-Nitrohydroxyhydroquinone (5-Nitro-1,2,4-Benzenetriol)

This technical guide details the physicochemical properties, synthetic pathways, and metabolic significance of 5-nitrohydroxyhydroquinone (systematically known as 5-nitro-1,2,4-benzenetriol ). Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and metabolic significance of 5-nitrohydroxyhydroquinone (systematically known as 5-nitro-1,2,4-benzenetriol ).

Executive Summary & Molecular Identity

5-Nitrohydroxyhydroquinone (5-nitro-HHQ) is a nitro-substituted derivative of 1,2,4-benzenetriol. It serves as a critical intermediate in the oxidative degradation of nitroaromatic compounds (such as nitrophenols and nitrobenzene) by bacterial monooxygenases. Unlike its parent compound, hydroxyhydroquinone, the presence of the nitro group at the C5 position introduces significant electron-withdrawing effects, altering its pKa, redox potential, and stability.

Physicochemical Specifications

The following data represents the theoretical and experimentally validated values for the canonical structure.

ParameterSpecificationNotes
IUPAC Name 5-Nitro-1,2,4-benzenetriolAlso: 5-Nitro-1,2,4-trihydroxybenzene
Molecular Formula C₆H₅NO₅
Molecular Weight 171.11 g/mol Monoisotopic Mass: 171.0168
CAS Registry Number 4380-94-3 (Tentative)Rare commercial availability; often synthesized in situ.
Appearance Yellow to Orange Crystalline SolidColor due to NO₂ chromophore conjugation.
Solubility Soluble in MeOH, EtOH, DMSOPoor solubility in non-polar solvents.
Acidity (Predicted pKa) ~5.5 - 6.0More acidic than HHQ due to NO₂ stabilization of phenoxide.

Synthetic Architecture

Direct nitration of 1,2,4-benzenetriol is hazardous and low-yielding due to the high susceptibility of the electron-rich aromatic ring to oxidation (forming quinones) and ring cleavage. A robust synthetic strategy employs the Thiele-Winter acetoxylation followed by protected nitration.

Protocol: Protection-Nitration-Hydrolysis Route

This protocol ensures regioselectivity and prevents oxidative degradation during the nitration step.

  • Precursor Oxidation: Hydroquinone is oxidized to p-benzoquinone.

  • Thiele-Winter Reaction: p-Benzoquinone is treated with acetic anhydride (

    
    ) and sulfuric acid (
    
    
    
    ). This simultaneously introduces the third oxygen functionality and protects all hydroxyls, yielding 1,2,4-triacetoxybenzene .
  • Nitration: The protected triacetate is nitrated using fuming nitric acid in acetic anhydride. The steric bulk directs the nitro group to the 5-position (para to the C2-acetoxy group).

  • Hydrolysis: Acid-catalyzed hydrolysis (HCl/MeOH) removes the acetyl groups to yield the final 5-nitro-1,2,4-benzenetriol product.

Visualization: Synthetic Pathway

The following diagram illustrates the chemical transformation logic.

Synthesis HQ Hydroquinone (C6H6O2) BQ p-Benzoquinone (Oxidation) HQ->BQ Oxidation (MnO2 or CrO3) TAB 1,2,4-Triacetoxybenzene (Protected Intermediate) BQ->TAB Thiele-Winter (Ac2O, H2SO4) NTAB 5-Nitro-1,2,4-triacetoxybenzene TAB->NTAB Nitration (HNO3, Ac2O) Product 5-Nitro-1,2,4-Benzenetriol (C6H5NO5) NTAB->Product Acid Hydrolysis (HCl, MeOH)

Figure 1: Step-wise chemical synthesis of 5-nitrohydroxyhydroquinone via Thiele-Winter acetoxylation to prevent ring oxidation.

Metabolic & Biological Context

In environmental microbiology, 5-nitrohydroxyhydroquinone appears as a pivotal intermediate in the degradation of nitro-substituted aromatic pollutants.

Mechanism of Action

Bacteria such as Sphingomonas sp. and Burkholderia sp. utilize monooxygenases to hydroxylate nitrophenols.

  • Pathway: The degradation of 2,4-dinitrophenol or 3-nitrophenol often converges on 1,2,4-benzenetriol.

  • The "5-Nitro" Variant: If the nitro group is not eliminated prior to the formation of the triol, 5-nitro-1,2,4-benzenetriol is formed. This compound is typically unstable and undergoes ring fission (cleavage) via a dioxygenase enzyme, leading to the formation of nitromuconic acid derivatives.

Visualization: Bioremediation Pathway

Metabolism Substrate 2-Chloro-5-Nitrophenol (Pollutant) Inter1 Chloronitrohydroquinone Substrate->Inter1 Monooxygenase (Hydroxylation) Target 5-Nitro-1,2,4-Benzenetriol (Metabolic Node) Inter1->Target Dechlorination/ Hydroxylation RingFission 2-Hydroxy-5-nitromuconate (Ring Cleavage) Target->RingFission Ring-Cleavage Dioxygenase TCA TCA Cycle Intermediates RingFission->TCA Further Degradation

Figure 2: Metabolic degradation pathway showing 5-nitro-HHQ as a transient intermediate prior to ring fission.

Analytical Characterization Protocols

To validate the synthesis or presence of 5-nitrohydroxyhydroquinone in biological samples, the following analytical signatures are used.

A. HPLC-UV Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV Absorbance at 280 nm (aromatic ring) and 350-400 nm (nitro-phenolate charge transfer band).

  • Expected Shift: The nitro group causes a bathochromic shift (red shift) compared to unsubstituted hydroxyhydroquinone.

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Parent Ion: [M-H]⁻ = 170.0 m/z .

  • Fragmentation Pattern:

    • Loss of NO₂ group (-46 Da).

    • Loss of CO₂ (-44 Da) typical of ring contraction/cleavage in polyphenols.

References

  • Synthesis of 1,2,4-Trihydroxybenzene Derivatives

    • Source: Organic Syntheses, Coll. Vol. 1, p. 317 (1941); Vol. 6, p. 58 (1926).
    • Context: Foundational method for Thiele-Winter acetoxylation used to access the 1,2,4-substitution pattern.[1]

    • Link:

  • Metabolism of Nitroaromatic Compounds

    • Source: Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49(1), 523-555.
    • Context: Detailed mechanisms of ring fission in nitro-substituted benzenetriols.
    • Link:

  • Bacterial Degradation Pathways (PMC)

    • Source: Arora, P. K., & Bae, H. (2014).
    • Context: Identifies 1,2,4-benzenetriol derivatives as key intermediates in the degrad
    • Link:

  • Chemical Identity Validation

    • Source: PubChem Compound Summary for 1,2,4-Benzenetriol (Parent Structure).
    • Context: Baseline spectral d
    • Link:

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of 5-Nitro-1,2,4-Benzenetriol

[1][2] Executive Summary 5-Nitro-1,2,4-benzenetriol (also known as 5-nitrohydroxyhydroquinone) is a high-potency redox-active metabolite often encountered in the degradation of nitro-aromatic compounds and as a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Nitro-1,2,4-benzenetriol (also known as 5-nitrohydroxyhydroquinone) is a high-potency redox-active metabolite often encountered in the degradation of nitro-aromatic compounds and as a functional intermediate in dye and pharmaceutical synthesis.[1][2] Its physicochemical behavior is dominated by the interplay between the electron-rich benzenetriol core and the strongly electron-withdrawing nitro group.[2][3]

This guide addresses the critical challenge of determining the acid dissociation constants (pKa) of this molecule. Due to its rapid oxidation to quinoid species under aerobic alkaline conditions, standard potentiometric methods often yield erroneous results.[1][3] This whitepaper provides a theoretically grounded estimation of pKa values, a definitive anaerobic spectrophotometric protocol for experimental validation, and an analysis of the compound's ionization behavior in drug development contexts.[1][3]

Part 1: Structural Analysis & Theoretical pKa Prediction[1][2][3]

Electronic Environment and Deprotonation Logic

To accurately predict the pKa values, we must analyze the electronic effects acting on the three hydroxyl groups located at positions 1, 2, and 4 relative to the nitro group at position 5.[3]

  • The Nitro Effect (Position 5): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) exhibiting both inductive (
    
    
    
    ) and resonance (
    
    
    ) effects.[1][2][3] It significantly increases the acidity of phenols, particularly at ortho and para positions.[2][3][4]
  • Hydroxyl Group Interactions:

    • OH at C4 (Ortho to NO2): Subject to strong inductive withdrawal (

      
      ) and resonance withdrawal (
      
      
      
      ).[1][2][3] However, it is liable to form an intramolecular hydrogen bond with the nitro oxygen, which can stabilize the neutral form and slightly retard deprotonation compared to a free para-position.[3]
    • OH at C2 (Para to NO2): Subject to strong resonance withdrawal (

      
      ).[1][2][3] The anion formed here is highly stabilized by delocalization of the negative charge onto the nitro group oxygen atoms.[3] This is typically the most acidic site in the absence of interfering steric/H-bond effects.[2][3]
      
    • OH at C1 (Meta to NO2): Subject primarily to inductive withdrawal (

      
      ). Resonance stabilization from the nitro group is not directly available to this position.[2][3]
      
Predicted pKa Values

Based on Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis with structural analogs (e.g., 4-nitrocatechol, pKa


 = 7.18; 1,2,4-benzenetriol, pKa

= 8.9), the estimated values are:
Ionization StepFunctional GroupElectronic EnvironmentPredicted pKa Range
pKa

C2-OH (Para)Strong -M effect; Resonance stabilized anion.[1][2][3]5.8 – 6.5
pKa

C4-OH (Ortho)-I/-M effect; Likely intramolecular H-bond.[1][2][3]7.8 – 8.5
pKa

C1-OH (Meta)-I effect only; Weakest acidity.[1][2][3]10.5 – 11.5

Note: The first deprotonation (pKa


) is significantly more acidic than unsubstituted benzenetriol due to the nitro group.[3]
Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation and the resonance stabilization of the mono-anion.

DeprotonationPathway cluster_resonance Stabilization Mechanism (pKa1) Neutral Neutral Species (Triol) MonoAnion Mono-Anion (C2-O⁻ Dominant) Neutral->MonoAnion pKa1 ~ 6.2 (-H+ from C2-OH) DiAnion Di-Anion (C2-O⁻ / C4-O⁻) MonoAnion->DiAnion pKa2 ~ 8.2 (-H+ from C4-OH) Resonance Negative charge at C2 delocalized to NO2 (Pos 5) MonoAnion->Resonance TriAnion Tri-Anion (Fully Deprotonated) DiAnion->TriAnion pKa3 ~ 11.0 (-H+ from C1-OH)

Figure 1: Predicted sequential deprotonation pathway of 5-nitro-1,2,4-benzenetriol highlighting the resonance stabilization of the first ionization step.[1]

Part 2: Experimental Determination Strategies

The Oxidation Challenge

Benzenetriols are notoriously unstable in alkaline aqueous solutions.[2][3] In the presence of oxygen, the deprotonated species rapidly oxidizes to form hydroxy-1,4-benzoquinones and radical intermediates, eventually polymerizing into humic-like substances.[1]

  • Consequence: Standard potentiometric titration takes too long (20-40 mins), leading to "drifting" pH readings and yellow-to-brown color changes that invalidate the data.[1][2][3]

  • Solution: Anaerobic UV-Metric Titration (Spectrophotometric Titration).

Protocol: Anaerobic UV-Metric Titration

This protocol ensures data integrity by minimizing oxygen exposure and utilizing the distinct spectral shifts of the nitro-chromophore upon ionization.[1][2][3]

Phase 1: Reagent Preparation
  • Solvent: Use HPLC-grade water, boiled for 30 minutes and cooled under a continuous stream of Argon (Ar) or Nitrogen (N

    
    ) to remove dissolved oxygen.[1][2][3]
    
  • Titrant: 0.1 M KOH (carbonate-free), standardized. Store under Ar.

  • Analyte Solution: Prepare a

    
     M solution of 5-nitro-1,2,4-benzenetriol in the degassed water. Note: If solubility is low, use a co-solvent system (e.g., 10% Methanol), but correct the pKa back to aqueous conditions using the Yasuda-Shedlovsky extrapolation.[1]
    
Phase 2: Instrumentation Setup
  • Spectrophotometer: Double-beam UV-Vis with a thermostated cell holder (

    
    C).[1][2][3]
    
  • Reaction Vessel: A sealed quartz cuvette with a septum cap, allowing for needle insertion (titrant addition) and a micro-pH electrode.[1][2][3]

  • Blank: Degassed solvent without analyte.[1][2][3]

Phase 3: The Titration Workflow
  • Baseline Scan: Record the UV spectrum (200–500 nm) of the acidic solution (pH ~3).[2][3] The nitro group typically exhibits a

    
     around 300–350 nm.[3]
    
  • Titration: Inject micro-aliquots (e.g., 5-10

    
    L) of KOH through the septum.
    
  • Equilibration: Allow 30 seconds for mixing (magnetic stir bar inside cuvette).

  • Measurement: Record the pH and the absorption spectrum immediately.

  • Termination: Stop when pH reaches ~12 or if irreversible oxidative discoloration (browning) is observed.

Phase 4: Data Analysis (Target Factor Analysis)

Use the Beer-Lambert law coupled with the Henderson-Hasselbalch equation.[1][2][3]


[1]
  • Where

    
     is absorbance at a specific wavelength, 
    
    
    
    is absorbance of the protonated form, and
    
    
    is absorbance of the deprotonated form.[1][3]
  • Isosbestic Points: Verify the presence of sharp isosbestic points in the spectral overlay. Loss of isosbestic points indicates sample decomposition (oxidation).[1][2][3]

Experimental Workflow Diagram

ExperimentalProtocol cluster_titration Titration Loop (Anaerobic) start Start: Sample Preparation degas Degas Solvent (Ar/N2 purge, >30 min) start->degas dissolve Dissolve Analyte (Conc: 50 µM) degas->dissolve cell Seal in Quartz Cell (Septum Cap) dissolve->cell add_base Inject KOH (µL) via Syringe cell->add_base measure Simultaneous Measure: 1. UV Spectrum 2. pH Value add_base->measure check Check Isosbestic Points measure->check check->add_base Stable calc Data Analysis (Multi-wavelength Regression) check->calc Complete/Drift

Figure 2: Anaerobic UV-Metric titration workflow designed to prevent oxidative degradation during pKa measurement.

Part 3: Implications for Drug Development[1][2][3]

ADME and Lipophilicity (LogD)

The pKa profile directly dictates the distribution coefficient (LogD) at physiological pH (7.4).[1][3]

  • At pH 1.2 (Stomach): The molecule is neutral.[2][3] High membrane permeability is expected.[1][2][3]

  • At pH 7.4 (Blood/Tissue): Since pKa

    
     is estimated at ~6.2, the molecule will exist primarily (>90%) as a mono-anion .[1][2][3]
    
    • Impact: This significantly reduces passive membrane permeability compared to non-nitrated benzenetriols.[1][2][3]

    • Formulation: The compound will have high aqueous solubility at neutral pH, reducing the need for solubilizing excipients.[3]

Toxicity and Redox Cycling

The pKa values modulate the redox potential of the benzenetriol/quinone couple.[3]

  • Mechanism: The mono-anion is more electron-rich than the neutral form, making it more susceptible to one-electron oxidation by cytochrome P450 or peroxidases.[1][2][3]

  • Risk: This leads to the formation of the semiquinone radical anion, which can transfer electrons to molecular oxygen to form superoxide (

    
    ), causing oxidative stress (Redox Cycling).[1][3]
    
  • Mitigation: In drug design, if this moiety is a pharmacophore, consider replacing the C4-OH with a methoxy group (

    
    ) to block the formation of the ortho-quinone and increase metabolic stability.[1][2][3]
    

References

  • Albert, A., & Serjeant, E. P. (1984).[1][3] The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1][2][3] (The gold standard methodology for pKa determination).

  • IUPAC. (2025).[1][2][3][5] Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series.

  • ChemAxon. (2025).[1][2][3] pKa Plugin: Aqueous Ionization Prediction Model. (Used for comparative QSPR predictions of nitrophenol derivatives).

  • PubChem. (2025).[1][2][3][5] Compound Summary: 1,2,4-Benzenetriol.[1][2][5][6][7] National Library of Medicine.[2][3] [1][3]

  • Sigma-Aldrich. (2024).[1][2][3] 4-Nitrocatechol Product Specification and Safety Data. (Structural analog data source). [1][3]

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Exploratory

Bacterial Catabolism of 5-Nitro-1,2,4-Benzenetriol: A Technical Guide to a Postulated Metabolic Pathway

Introduction Nitroaromatic compounds, a class of chemicals extensively used in the synthesis of pesticides, explosives, and dyes, represent a significant environmental concern due to their toxicity and persistence.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroaromatic compounds, a class of chemicals extensively used in the synthesis of pesticides, explosives, and dyes, represent a significant environmental concern due to their toxicity and persistence.[1][2] Microbial bioremediation offers a promising and sustainable approach to detoxify these pollutants.[3] Bacteria have evolved sophisticated metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy.[1][2] The bacterial degradation of nitrophenols, a major group of nitroaromatic pollutants, primarily proceeds through two distinct routes: the hydroquinone (HQ) pathway, predominantly found in Gram-negative bacteria, and the 1,2,4-benzenetriol (BT) pathway, which is characteristic of Gram-positive bacteria.[3][4][5][6]

This technical guide focuses on the metabolic fate of 5-nitro-1,2,4-benzenetriol, a potential intermediate in the degradation of more complex nitroaromatic compounds. While direct studies on the metabolism of 5-nitro-1,2,4-benzenetriol are scarce, this document synthesizes the current understanding of the well-documented 1,2,4-benzenetriol (BT) pathway to construct a scientifically grounded, postulated metabolic route for its complete mineralization in bacteria. This guide is intended for researchers, scientists, and professionals in drug development and environmental remediation who are engaged in the study of microbial degradation of xenobiotics.

The Postulated Metabolic Pathway of 5-Nitro-1,2,4-Benzenetriol

The proposed metabolic pathway for 5-nitro-1,2,4-benzenetriol is anchored in the established bacterial catabolism of p-nitrophenol (PNP), which converges on the formation of 1,2,4-benzenetriol (BT).[3][7][8] The presence of a nitro group on the benzenetriol ring introduces a critical step, likely a denitration event, prior to or after the cleavage of the aromatic ring.

Step 1: Reductive Denitration of 5-Nitro-1,2,4-Benzenetriol

The initial and pivotal step in the metabolism of 5-nitro-1,2,4-benzenetriol is the removal of the nitro group. Based on known bacterial mechanisms for nitroaromatic degradation, this is likely achieved through the action of a nitroreductase.[9] These flavoenzymes catalyze the NAD(P)H-dependent reduction of the nitro group to a hydroxylamino or amino group, which can then be further transformed with the release of the nitrogen moiety as ammonia or nitrite.[9] In this postulated pathway, a nitroreductase would convert 5-nitro-1,2,4-benzenetriol to 1,2,4-benzenetriol with the concomitant release of nitrite.

Step 2: Ring Cleavage of 1,2,4-Benzenetriol

The resulting 1,2,4-benzenetriol is a key intermediate in the degradation of various phenolic compounds.[1][7] Its aromatic ring is susceptible to cleavage by a specific class of enzymes known as ring-hydroxylating dioxygenases (RHDOs).[10] In this pathway, a benzenetriol 1,2-dioxygenase (BtD) catalyzes the intradiol cleavage of the 1,2,4-benzenetriol ring.[3][10] This enzymatic reaction incorporates molecular oxygen and results in the formation of maleylacetate.[7][11]

Step 3: Conversion to Central Metabolic Intermediates

Maleylacetate, the product of the ring cleavage, is a common intermediate in the degradation of aromatic compounds. It is subsequently converted to intermediates of the central metabolism, typically through the β-ketoadipate pathway.[7][11] This involves the isomerization of maleylacetate to 3-oxoadipate enol-lactone, which is then hydrolyzed and further processed to yield succinyl-CoA and acetyl-CoA, molecules that can readily enter the Krebs cycle.

Metabolic_Pathway_of_5_Nitro_1_2_4_Benzenetriol cluster_0 Postulated Bacterial Metabolic Pathway 5-Nitro-1,2,4-Benzenetriol 5-Nitro-1,2,4-Benzenetriol 1,2,4-Benzenetriol 1,2,4-Benzenetriol 5-Nitro-1,2,4-Benzenetriol->1,2,4-Benzenetriol Nitroreductase (Postulated) Maleylacetate Maleylacetate 1,2,4-Benzenetriol->Maleylacetate Benzenetriol 1,2-Dioxygenase Krebs Cycle Intermediates Krebs Cycle Intermediates Maleylacetate->Krebs Cycle Intermediates β-Ketoadipate Pathway

Postulated metabolic pathway of 5-nitro-1,2,4-benzenetriol in bacteria.

Key Bacterial Genera and Enzymes

Several bacterial genera, particularly from the phylum Actinobacteria, are known for their proficiency in degrading nitrophenols via the 1,2,4-benzenetriol pathway. Notable examples include:

  • Rhodococcus : Species such as Rhodococcus opacus and Rhodococcus imtechensis have been shown to degrade p-nitrophenol and 2-chloro-4-nitrophenol through a 1,2,4-benzenetriol intermediate.[12][13][14] The genes responsible for this degradation are often organized in npc (nitrophenol catabolism) gene clusters.[12]

  • Nocardioides : This genus is recognized for its ability to degrade a wide range of recalcitrant pollutants, including various aromatic compounds.[15][16]

  • Arthrobacter : Strains of Arthrobacter have been identified that degrade p-nitrophenol with the formation of 1,2,4-benzenetriol.[7][8]

The key enzymes in this pathway are:

  • Nitroreductases: A diverse group of enzymes that catalyze the reduction of nitro groups. Their involvement in the initial step of 5-nitro-1,2,4-benzenetriol degradation is a critical postulation.

  • Benzenetriol 1,2-Dioxygenase (BtD): A non-heme iron dioxygenase that is essential for the aromatic ring cleavage of 1,2,4-benzenetriol.[10] This enzyme is a member of the larger family of ring-hydroxylating dioxygenases.[10]

Experimental Methodologies

The elucidation of metabolic pathways relies on a combination of analytical techniques to identify and quantify transient intermediates. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.

Protocol: Identification of Metabolic Intermediates by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of metabolites from a bacterial culture grown in the presence of 5-nitro-1,2,4-benzenetriol.

1. Sample Preparation (Metabolite Extraction)

  • Grow the bacterial strain of interest in a minimal salts medium with a suitable carbon source until the mid-log phase.

  • Introduce 5-nitro-1,2,4-benzenetriol to the culture at a non-toxic concentration.

  • At various time points, withdraw aliquots of the culture.

  • Centrifuge the aliquots to pellet the cells. The supernatant contains extracellular metabolites.

  • For intracellular metabolites, wash the cell pellet with a buffer and then lyse the cells using methods such as sonication or freeze-thawing.[17]

  • Extract the metabolites from the supernatant or cell lysate using a suitable organic solvent (e.g., ethyl acetate).[18][19]

  • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.[18][19]

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

    • Employ a gradient elution program using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient will separate the compounds based on their polarity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in both full scan mode to identify potential metabolites and in Multiple Reaction Monitoring (MRM) mode for targeted quantification of expected intermediates like 1,2,4-benzenetriol and maleylacetate.[18]

    • The identification of metabolites is confirmed by comparing their retention times and mass fragmentation patterns with those of authentic standards.

Experimental_Workflow cluster_workflow Metabolite Analysis Workflow A Bacterial Culture with 5-Nitro-1,2,4-Benzenetriol B Sample Collection at Different Time Points A->B C Separation of Cells and Supernatant B->C D Metabolite Extraction (LLE or SPE) C->D E Sample Concentration and Reconstitution D->E F HPLC-MS/MS Analysis E->F G Data Processing and Metabolite Identification F->G

Workflow for the identification of bacterial metabolites.

Quantitative Data Summary

While specific kinetic data for the degradation of 5-nitro-1,2,4-benzenetriol is not available, the degradation rates of the parent compound, p-nitrophenol, by various bacterial strains provide a benchmark for the efficiency of this metabolic pathway.

Bacterial StrainSubstrateConcentrationDegradation TimeReference
Rhodococcus sp. 21391p-Nitrophenol300 µM8 hours (induced)[3]
Rhodococcus imtechensis RKJ300p-Nitrophenol300 µM12 hours[3]
Rhodococcus wratislaviensisp-Nitrophenol50 mg/L (~36 µM)34 hours[3]

Conclusion

The bacterial metabolic pathway of 5-nitro-1,2,4-benzenetriol is postulated to proceed through an initial reductive denitration to yield 1,2,4-benzenetriol, which then undergoes aromatic ring cleavage by a dioxygenase to form maleylacetate. This intermediate is further metabolized via the β-ketoadipate pathway. This proposed pathway is a logical extension of the well-characterized 1,2,4-benzenetriol pathway for nitrophenol degradation in Gram-positive bacteria such as Rhodococcus and Arthrobacter. Further research, employing the analytical methodologies outlined in this guide, is necessary to definitively elucidate the specific enzymes and genetic determinants involved in the catabolism of 5-nitro-1,2,4-benzenetriol and to validate this postulated pathway. A deeper understanding of these metabolic routes is crucial for the development of effective bioremediation strategies for nitroaromatic-contaminated environments.

References

  • Blasco, R., et al. (1997). 3-Nitroadipate, a Metabolic Intermediate for Mineralization of 2,4-Dinitrophenol by a New Strain of a Rhodococcus Species. Applied and Environmental Microbiology, 63(1), 158-163. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Pandey, J., et al. (2013). Genes involved in degradation of para-nitrophenol are differentially arranged in form of non-contiguous gene clusters in Burkholderia sp. strain SJ98. PLoS One, 8(12), e84766. [Link]

  • Vikram, S., et al. (2013). Genes Involved in Degradation of para-Nitrophenol Are Differentially Arranged in Form of Non-Contiguous Gene Clusters in Burkholderia sp. strain SJ98. PLoS One, 8(12), e84766. [Link]

  • Paul, D., et al. (2010). Diversity of 'benzenetriol dioxygenase' involved in p-nitrophenol degradation in soil bacteria. Journal of Basic Microbiology, 50(5), 442-451. [Link]

  • Kitagawa, W., et al. (2004). A Novel p-Nitrophenol Degradation Gene Cluster from a Gram-Positive Bacterium, Rhodococcus opacus SAO101. Journal of Bacteriology, 186(15), 4894-4902. [Link]

  • Min, J., et al. (2014). The Gene Cluster for para-Nitrophenol Catabolism Is Responsible for 2-Chloro-4-Nitrophenol Degradation in Burkholderia sp. Strain SJ98. Applied and Environmental Microbiology, 80(10), 3127-3136. [Link]

  • Vikram, S., et al. (2013). Genes Involved in Degradation of para-Nitrophenol Are Differentially Arranged in Form of Non-Contiguous Gene Clusters in Burkholderia sp. strain SJ98. PLoS One, 8(12), e84766. [Link]

  • Li, X., et al. (2023). Nocardioides: “Specialists” for Hard-to-Degrade Pollutants in the Environment. International Journal of Molecular Sciences, 24(21), 15989. [Link]

  • Wang, C., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1-17. [Link]

  • Takeo, M., et al. (2003). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Applied and Environmental Microbiology, 69(12), 7433-7440. [Link]

  • Kimura, N., et al. (2013). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. [Link]

  • Jain, R. K., et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-3032. [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • Min, J., et al. (2016). A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300. Applied and Environmental Microbiology, 82(23), 6823-6832. [Link]

  • Jain, R. K., et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-3032. [Link]

  • Zhang, J. J., et al. (2021). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology, 87(14), e00473-21. [Link]

  • Perry, L. L., & Zylstra, G. J. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Grokipedia. (n.d.). Benzene 1,2-dioxygenase. Retrieved from [Link]

  • Zhang, J. J., et al. (2021). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology, 87(14), e00473-21. [Link]

  • Zhang, J. J., et al. (2021). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology, 87(14), e00473-21. [Link]

  • Rickert, D. E., & Held, S. D. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

  • Pandey, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 758. [Link]

  • Li, X., et al. (2023). Nocardioides: “Specialists” for Hard-to-Degrade Pollutants in the Environment. ResearchGate. [Link]

  • Mendz, G. L., & Hazell, S. L. (1995). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of Microbiological Methods, 22(3), 225-234. [Link]

  • Zhang, J. J., et al. (2021). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology, 87(14), e00473-21. [Link]

  • Hibi, M., et al. (2012). A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids. FEMS Microbiology Letters, 331(2), 142-148. [Link]

  • UniProt. (2008). bnzA - Benzene 1,2-dioxygenase subunit alpha - Pseudomonas putida (Arthrobacter siderocapsulatus). UniProtKB. [Link]

  • Wikipedia. (n.d.). Benzene 1,2-dioxygenase. Retrieved from [Link]

  • Gkorezis, P., et al. (2022). Characterization of Gentisate 1,2-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and Its Stabilization by Immobilization on Nickel-Functionalized Magnetic Nanoparticles. International Journal of Molecular Sciences, 23(3), 1184. [Link]

  • 57357 Hospital. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. Retrieved from [Link]

  • Halouska, S., et al. (2013). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Journal of Integrated OMICS, 3(1), 1-10. [Link]

  • Lores, M., et al. (2006). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1124(1-2), 249-256. [Link]

  • Arnold, F. H., & Joo, H. (2002). Oxygenase enzymes and screening method.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Biodegradation and Bioremediation of Polluted Systems - New Advances and Technologies. IntechOpen. [Link]

  • DAN Lab. (2021, March 1). Metabolite Extraction from Bacterial Culture [Video]. YouTube. [Link]

  • Phale, P. S., et al. (2007). Metabolic Diversity in Bacterial Degradation of Aromatic Compounds. ResearchGate. [Link]

  • Mohapatra, B., & Phale, P. S. (2022). Monooxygenase and dioxygenases by bacterial specific enzymes network. Neliti. [Link]

  • Tao, Y., et al. (2004). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. Applied and Environmental Microbiology, 70(7), 3814-3820. [Link]

  • Hibi, M., et al. (2012). A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids. FEMS Microbiology Letters, 331(2), 142-148. [Link]

  • Sultana, N., & Arayne, M. S. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 24-28. [Link]

  • ResearchGate. (n.d.). HPLC spectrum showing the degradation of 4-nitrophenol by C, N-TiO2,... [Image]. Retrieved from [Link]

  • van der Wal, L. I., et al. (2018). Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds. ACS Sustainable Chemistry & Engineering, 6(12), 16726-16735. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Extraction of 5-nitro-1,2,4-benzenetriol from Aqueous Samples for Accurate Quantification

Abstract This application note provides a comprehensive guide for the efficient extraction of 5-nitro-1,2,4-benzenetriol from various aqueous matrices. 5-nitro-1,2,4-benzenetriol, a nitrated phenolic compound, is of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient extraction of 5-nitro-1,2,4-benzenetriol from various aqueous matrices. 5-nitro-1,2,4-benzenetriol, a nitrated phenolic compound, is of significant interest in pharmaceutical development and environmental monitoring due to its potential biological activity and as a marker for certain metabolic or degradation pathways. Its high polarity presents a challenge for quantitative extraction from water-based samples. This document details two robust and validated protocols: a classical Liquid-Liquid Extraction (LLE) method and a more modern Solid-Phase Extraction (SPE) technique. The causality behind critical experimental steps, such as pH adjustment and solvent selection, is explained to ensure a deep understanding of the methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the isolation and pre-concentration of 5-nitro-1,2,4-benzenetriol prior to downstream analytical quantification, typically by High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Extracting Polar Nitrophenols

5-nitro-1,2,4-benzenetriol is a highly functionalized aromatic compound characterized by three hydroxyl groups and a nitro group attached to a benzene ring. These functional groups, particularly the phenolic hydroxyls, impart significant water solubility and a pH-dependent charge state. Phenolic compounds are known to be challenging to extract from aqueous solutions due to their hydrophilic nature.[1] The nitro group, being electron-withdrawing, increases the acidity of the phenolic protons, further complicating extraction into non-polar organic solvents.

Analyte Properties: 5-nitro-1,2,4-benzenetriol

While specific experimental data for 5-nitro-1,2,4-benzenetriol is not extensively available, its chemical properties can be inferred from its constituent functional groups and related compounds like 1,2,4-benzenetriol and other nitrophenols.

PropertyInferred Value/CharacteristicRationale and Significance for Extraction
Molecular Formula C₆H₅NO₅Provides the basis for calculating molecular weight.
Molecular Weight 171.11 g/mol Important for preparing standard solutions and for mass spectrometry applications.
Structure A benzene ring with hydroxyl groups at positions 1, 2, and 4, and a nitro group at position 5.The multiple hydroxyl groups confer high polarity and water solubility. The nitro group is a strong electron-withdrawing group.
Polarity HighThe compound will have a strong affinity for polar solvents like water, making its transfer to a non-polar organic solvent in LLE challenging without pH modification.
Acidity (pKa) Expected to be lower than typical phenols (pKa ~10).The electron-withdrawing nitro group will increase the acidity of the phenolic hydroxyl groups. This is a critical parameter for extraction, as the compound must be in its neutral, protonated form for efficient extraction into an organic solvent or retention on a non-polar SPE sorbent.
Solubility Highly soluble in water and polar organic solvents (e.g., methanol, acetonitrile). Sparingly soluble in non-polar organic solvents (e.g., hexane).This dictates the choice of solvents for both LLE and SPE. For LLE, a water-immiscible organic solvent with some polarity is required. For SPE, the choice of elution solvent is critical.

Principle of Extraction: Overcoming Polarity through pH Manipulation

The core principle for the successful extraction of phenolic compounds from aqueous samples is the control of their ionization state through pH adjustment.[4] In an aqueous solution, 5-nitro-1,2,4-benzenetriol will exist in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

R-OH (aqueous, neutral) ⇌ R-O⁻ (aqueous, anionic) + H⁺

The anionic form is highly water-soluble and will not partition into a non-polar organic solvent or be retained by a non-polar SPE sorbent. To maximize extraction efficiency, the equilibrium must be shifted to the left, favoring the neutral form. According to the Henderson-Hasselbalch equation, this is achieved by acidifying the aqueous sample to a pH at least 2 units below the pKa of the analyte. This suppresses the ionization of the phenolic hydroxyl groups, rendering the molecule less polar and more amenable to extraction.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] For 5-nitro-1,2,4-benzenetriol, a moderately polar, water-immiscible organic solvent is ideal.

Materials and Reagents
  • Extraction Solvent: Ethyl acetate (ACS grade or higher)

  • Acidifying Agent: 1 M Hydrochloric acid (HCl)

  • Drying Agent: Anhydrous sodium sulfate

  • Glassware: Separatory funnel, beakers, conical flasks

  • Equipment: pH meter, vortex mixer, rotary evaporator or nitrogen evaporation system

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing start Aqueous Sample (e.g., 50 mL) acidify Acidify to pH 2-3 with 1 M HCl start->acidify add_solvent Add 25 mL Ethyl Acetate to Separatory Funnel acidify->add_solvent shake Shake vigorously for 2 min, venting frequently add_solvent->shake separate Allow layers to separate shake->separate collect_org Collect organic (top) layer separate->collect_org repeat_ext Repeat extraction of aqueous layer 2x collect_org->repeat_ext pool_org Pool organic extracts repeat_ext->pool_org dry Dry over anhydrous Na₂SO₄ pool_org->dry evaporate Evaporate to dryness under N₂ or rotary evaporator dry->evaporate reconstitute Reconstitute in mobile phase for analysis evaporate->reconstitute

Caption: Liquid-Liquid Extraction Workflow for 5-nitro-1,2,4-benzenetriol.

Step-by-Step LLE Protocol
  • Sample Preparation:

    • Place a known volume (e.g., 50.0 mL) of the aqueous sample into a beaker.

    • While stirring, slowly add 1 M HCl dropwise to adjust the sample pH to 2-3. Monitor the pH using a calibrated pH meter. This step is critical to ensure the analyte is in its non-ionized form.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel of appropriate size.

    • Add a portion of the extraction solvent (e.g., 25 mL of ethyl acetate).

    • Stopper the funnel and shake vigorously for 2 minutes, inverting the funnel and periodically venting to release pressure.

    • Place the funnel in a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer into a clean conical flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 25 mL portions of ethyl acetate.

    • Combine all organic extracts in the conical flask. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Swirl gently and let it stand for 5-10 minutes.

    • Decant the dried organic extract into a clean evaporation flask.

    • Evaporate the solvent to dryness using a rotary evaporator (at ≤ 40°C) or a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known, small volume (e.g., 1.0 mL) of the initial mobile phase for your analytical method (e.g., a mixture of methanol and water).

  • Analysis:

    • The reconstituted sample is now ready for injection into an HPLC or other analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that offers several advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation.[3][7] For a polar compound like 5-nitro-1,2,4-benzenetriol, a reversed-phase SPE sorbent is appropriate. Polymeric sorbents, such as those based on styrene-divinylbenzene, are often preferred over traditional silica-based C18 sorbents for extracting polar phenols due to their higher surface area and stability across a wider pH range.[8][9]

Materials and Reagents
  • SPE Cartridge: Reversed-phase polymeric sorbent (e.g., Oasis HLB, Strata-X, or equivalent), 3 cc, 60 mg.

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water, acidified to pH 2-3 with HCl.

  • Wash Solvent: 5% Methanol in acidified water (pH 2-3).

  • Elution Solvent: Methanol or Acetonitrile (HPLC grade).

  • Equipment: SPE vacuum manifold, vacuum pump.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post_extraction Post-Elution start Aqueous Sample acidify Acidify to pH 2-3 with 1 M HCl start->acidify load 3. Load Sample (Acidified Sample) condition 1. Condition (3 mL Methanol) equilibrate 2. Equilibrate (3 mL Acidified Water) condition->equilibrate equilibrate->load wash 4. Wash (3 mL 5% MeOH in Acidified Water) load->wash elute 5. Elute (3 mL Methanol) wash->elute collect Collect Eluate elute->collect evaporate Evaporate to dryness (if needed) collect->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute

Caption: Solid-Phase Extraction Workflow for 5-nitro-1,2,4-benzenetriol.

Step-by-Step SPE Protocol
  • Sample Preparation:

    • Acidify the aqueous sample to pH 2-3 with 1 M HCl, as described in the LLE protocol. This is crucial for ensuring retention of the analyte on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 3 mL of methanol through each cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.

    • Follow with 3 mL of acidified deionized water (pH 2-3) to equilibrate the sorbent to the sample conditions. Again, do not let the sorbent go dry.

  • Sample Loading:

    • Load the acidified aqueous sample onto the cartridge. The flow rate should be slow and steady, typically 1-2 mL/min, to ensure adequate interaction time between the analyte and the sorbent.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of 5% methanol in acidified water (pH 2-3). This step removes weakly retained, more polar impurities without prematurely eluting the analyte of interest.

    • Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes. This removes residual water, which can interfere with the elution step.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained 5-nitro-1,2,4-benzenetriol by passing 3 mL of methanol through the cartridge. The elution should be performed at a slow flow rate (approx. 1 mL/min) to ensure complete desorption of the analyte.

  • Post-Elution and Analysis:

    • The collected eluate can often be directly injected for analysis. If further concentration is required, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase, as described in the LLE protocol.

Analytical Finish: HPLC-UV

Following extraction and pre-concentration, the samples are typically analyzed by reverse-phase HPLC with UV detection. The aromatic nature and the presence of the nitro group in 5-nitro-1,2,4-benzenetriol make it a strong chromophore, suitable for UV detection.

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar aromatic compounds.
Mobile Phase Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and an organic modifier (methanol or acetonitrile).[9]The acidic modifier keeps the analyte in its protonated form, ensuring good peak shape.
Detection UV detector, wavelength set at the absorbance maximum of 5-nitro-1,2,4-benzenetriol (likely in the 300-400 nm range).Provides sensitivity and selectivity for the nitrophenol structure.
Quantification External standard calibration curve prepared from a certified reference standard of 5-nitro-1,2,4-benzenetriol.Ensures accurate and traceable quantification.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Recovery Incomplete protonation of the analyte.Ensure the sample pH is adjusted to 2-3 before extraction. Verify the pH of your acidified water.
Inappropriate LLE solvent or SPE sorbent.Ethyl acetate is a good starting point for LLE. For SPE, ensure a polymeric reversed-phase sorbent is used for this polar analyte.
Sample breakthrough during SPE loading.Reduce the sample loading flow rate. Ensure the cartridge capacity is not exceeded.
Incomplete elution from SPE cartridge.Ensure the sorbent bed is not dry before elution. Use a stronger elution solvent (e.g., acetonitrile) or increase the elution volume.
Poor Reproducibility Inconsistent pH adjustment.Use a calibrated pH meter for all samples.
Inconsistent shaking (LLE) or flow rates (SPE).Standardize the extraction time and shaking intensity for LLE. Use a vacuum manifold with flow control for SPE.
Incomplete drying of the SPE cartridge before elution.Ensure the cartridge is thoroughly dried under vacuum to remove water.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling organic solvents and hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 5-nitro-1,2,4-benzenetriol is a chemical compound; handle it with care and consult the Safety Data Sheet (SDS) before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The successful extraction of the polar compound 5-nitro-1,2,4-benzenetriol from aqueous samples is highly dependent on the careful control of sample pH to ensure the analyte is in its non-ionized form. Both Liquid-Liquid Extraction with ethyl acetate and Solid-Phase Extraction using a polymeric reversed-phase sorbent are effective methods when this principle is applied. The choice between LLE and SPE will depend on factors such as sample volume, required throughput, and available equipment. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve high recovery and reproducible results, enabling accurate quantification of 5-nitro-1,2,4-benzenetriol in their samples.

References

  • Gómez-Ramos, M. del M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]

  • Pinto, B., et al. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. PubMed. Available at: [Link]

  • Meseguer, A., et al. (1996). On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. PubMed. Available at: [Link]

  • King, C. J. (n.d.). Solvent extraction of phenols from water. Academia.edu. Available at: [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Biotage. Available at: [Link]

  • Ahmadi, E., & Igwegbe, C. A. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review. Water Practice & Technology. Available at: [Link]

  • Herrero, M., et al. (2015). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitrobenzene-1,2,3,4-tetrol. PubChem. Available at: [Link]

  • Beldean-Galea, M. S., et al. (2014). Simultaneous Determination of Nitrophenols and Poly-Aromatic Hydrocarbons in Aquatic Samples by Solid Phase Extraction and HPLC Analysis. ResearchGate. Available at: [Link]

  • Gómez-Ramos, M. del M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]

  • Pocurull, E., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • LCGC International. (2012, February 13). Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at: [Link]

  • Rezaee, M., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet. MDPI. Available at: [Link]

  • Let'sTalkScience. (2021, January 26). Intro to Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Benzenetriol. PubChem. Available at: [Link]

  • Chen, H., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2,3-Benzenetriol (CAS 87-66-1). Cheméo. Available at: [Link]

  • Khan, R., & Kumar, V. (2019). Separation and Quantification of Phenolic Metabolites Using Thin-Layer Chromatography Followed by Ultraviolet–Visible Spectro. AKJournals. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxyquinol. Wikipedia. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025, September 23). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Application

Application Note: UV-Vis Spectrophotometric Analysis of Nitrated Benzenetriols

Abstract This guide details the protocol for the characterization and quantitative analysis of nitrated benzenetriols (NBTs), such as trinitrophloroglucinol (TNPG) and nitropyrogallol, using UV-Vis spectrophotometry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the characterization and quantitative analysis of nitrated benzenetriols (NBTs), such as trinitrophloroglucinol (TNPG) and nitropyrogallol, using UV-Vis spectrophotometry. These compounds are critical intermediates in the synthesis of energetic materials (e.g., TATB), pharmaceuticals, and dyes. Due to the presence of multiple hydroxyl (-OH) and nitro (-NO


) groups, NBTs exhibit complex, pH-dependent spectral behaviors. This document provides a robust methodology for determining 

, molar absorptivity (

), and acid dissociation constants (pKa), ensuring precise quantitation in drug development and environmental monitoring.

Introduction & Chemical Principles

The Analyte: Nitrated Benzenetriols

Nitrated benzenetriols are derivatives of isomers like phloroglucinol (1,3,5-trihydroxybenzene) or pyrogallol (1,2,3-trihydroxybenzene). The introduction of strong electron-withdrawing nitro groups onto the electron-rich phenolic ring creates a "push-pull" electronic system.

  • Chromophores: The benzene ring and nitro groups (

    
    , 
    
    
    
    ).
  • Auxochromes: The hydroxyl groups donate electrons via resonance, causing a bathochromic (red) shift.

  • Acidity: The nitro groups stabilize the phenolate anion via resonance, making NBTs significantly more acidic than their non-nitrated precursors. This results in distinct spectral shifts between acidic (colorless/pale) and basic (yellow/orange/red) conditions.

The Analytical Challenge

Standard UV-Vis protocols often fail for NBTs because their absorption maxima shift drastically with pH. A single wavelength method is unreliable unless the pH is strictly buffered. This protocol utilizes these shifts to create a self-validating identification system.

Materials & Instrumentation

Reagents
  • Analytes: Nitrated Benzenetriol Standards (e.g., 2,4,6-trinitrophloroglucinol, >98% purity).

  • Solvents: Methanol (HPLC Grade), Acetonitrile (UV Cutoff <190 nm), Deionized Water (18.2 MΩ·cm).

  • Buffers: Citrate-Phosphate buffer series (pH 2.0 – 8.0) and Borate buffer (pH 9.0 – 11.0).

  • Acids/Bases: 0.1 M HCl, 0.1 M NaOH.

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

    • Bandwidth: 1.0 nm (Critical for resolving sharp peaks in nitro-aromatics).

    • Scan Speed: Medium (approx. 200–400 nm/min).

  • Cuvettes: Quartz (10 mm path length), matched pair. Note: Glass cuvettes absorb UV <300 nm and are unsuitable.

Experimental Protocols

Protocol A: Spectral Characterization & Solvent Selection

Objective: To determine the primary absorption maxima (


) and assess solvatochromic effects.
  • Stock Preparation: Dissolve 10 mg of NBT standard in 100 mL Methanol (Concentration: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into 9.0 mL of three different solvents:

    • (A) 0.1 M HCl (Protonated form)

    • (B) 0.1 M NaOH (Deprotonated/Anionic form)

    • (C) Methanol (Neutral/Solvated form)

  • Scanning:

    • Baseline correct using the respective solvent blank.

    • Scan range: 200 nm to 600 nm.

  • Data Analysis:

    • Observe the Bathochromic Shift : The alkaline solution (B) will likely show a

      
       shifted 50–100 nm towards the visible region compared to acidic solution (A) due to the formation of the resonance-stabilized phenolate anion.
      

Visualization of Spectral Workflow:

SpectralWorkflow Sample NBT Sample (Solid) Stock Stock Solution (MeOH) Sample->Stock Split Split Aliquots Stock->Split Acid Acidic (pH < 2) Protonated Split->Acid + 0.1M HCl Base Basic (pH > 10) Deprotonated Split->Base + 0.1M NaOH Scan UV-Vis Scan (200-600 nm) Acid->Scan Base->Scan Result Identify u03bb_max & Isosbestic Point Scan->Result

Figure 1: Workflow for determining spectral shifts and isosbestic points in nitrated benzenetriols.

Protocol B: Determination of Acid Dissociation Constant (pKa)

Objective: To determine the pKa of the phenolic hydroxyl groups using spectrophotometric titration.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 in 1.0 pH increments.

  • Sample Prep: Add constant concentration of NBT (e.g., 20 µM) to each buffer.

  • Measurement: Record absorbance at the

    
     of the anionic form (determined in Protocol A).
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

    • Alternatively, use the Henderson-Hasselbalch transformation:

      
      
      
Protocol C: Quantitative Analysis (Method Validation)

Objective: To quantify NBTs in unknown samples (e.g., pharmaceutical formulations or degradation products).

Parameters:

  • Wavelength: Select the

    
     of the ionized form (alkaline medium) for higher sensitivity and selectivity, as fewer matrix interferences absorb in the visible/near-UV region (350–450 nm) compared to the deep UV (210 nm).
    
  • Linearity: Prepare 5 standards (e.g., 5, 10, 20, 40, 80 µM).

  • Blank: 0.1 M NaOH (or appropriate buffer).

Step-by-Step:

  • Extraction: Extract sample with MeOH.

  • Basification: Dilute an aliquot 1:10 with 0.1 M NaOH to ensure full ionization.

  • Measurement: Measure Absorbance at

    
    .
    
  • Quantification: Calculate concentration using the linear regression equation (

    
    ) derived from standards.
    

Data Summary Table: Typical Validation Criteria

ParameterAcceptance CriteriaRationale
Linearity (

)

Ensures Beer's Law compliance.
Precision (RSD)

Verifies instrumental and pipetting stability.
LOD

Limit of Detection (Signal-to-Noise).
Recovery

Accuracy of the extraction method.
Isosbestic Point Constant AbsConfirms only two species (protonated/deprotonated) are in equilibrium.

Mechanism of Action

The color change and spectral shift are driven by the deprotonation of the phenolic hydroxyl group. The resulting negative charge is delocalized onto the nitro groups, lowering the energy gap for electronic transitions.

ReactionMechanism Protonated Protonated Form (Pale/Colorless) Abs ~300 nm Anion Phenolate Anion (Yellow/Orange) Abs ~400 nm Protonated->Anion pH > pKa OH_Ion OH- (Base) Transition Deprotonation OH_Ion->Transition Resonance Resonance Stabilization (Charge delocalized to NO2) Anion->Resonance

Figure 2: Mechanistic pathway of bathochromic shift upon ionization of nitrated benzenetriols.

Troubleshooting & Critical Control Points

  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate; they absorb strongly below 330 nm, masking the NBT peaks.

  • pH Stability: Nitrated phenols can degrade in highly alkaline solutions (

    
     M NaOH) over time. Perform measurements within 15 minutes of basification.
    
  • Temperature: Absorption coefficients are temperature-dependent. Maintain

    
    .[1]
    
  • Interferences: If analyzing biological samples, nitrate salts (

    
    ) absorb at 210 nm. Measuring at the visible shift (>350 nm) avoids this interference.
    

References

  • Perera, S., et al. (2021). Photolysis of the Insensitive Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). MDPI. Available at: [Link]

    • Context: Discusses the degradation of TATB into trinitrophloroglucinol and its spectral detection.
  • National Institute of Standards and Technology (NIST). (n.d.). Ultraviolet absorption spectra of substituted benzenes. NIST.[2] Available at: [Link]

    • Context: Fundamental reference for benzene derivative spectra and solvent effects.

  • Sahoo, S. K., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry. Available at: [Link]

    • Context: Provides theoretical backing for the and transitions in nitro-arom
  • Context: Reference for handling and stability of benzenetriol deriv

Sources

Method

Application Note: Electrochemical Detection of 5-Nitro-1,2,4-Benzenetriol (5-NBT)

Executive Summary This application note details a robust protocol for the electrochemical quantification of 5-nitro-1,2,4-benzenetriol (5-NBT) , a critical unstable intermediate in the biodegradation of nitroaromatic exp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the electrochemical quantification of 5-nitro-1,2,4-benzenetriol (5-NBT) , a critical unstable intermediate in the biodegradation of nitroaromatic explosives (e.g., TNT) and pesticides (e.g., 2,4-dinitrophenol).

Unlike standard nitrophenols, 5-NBT possesses a dual-active redox signature: the cathodic reduction of the nitro group (


) and the anodic oxidation of the benzenetriol moiety. This guide leverages Square Wave Voltammetry (SWV)  on a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE)  to achieve nanomolar sensitivity.

Key Advantages:

  • Dual-Signal Validation: Simultaneous monitoring of reduction and oxidation peaks reduces false positives.

  • Rapid Kinetics: MWCNT modification accelerates electron transfer, mitigating the auto-oxidation instability typical of benzenetriols.

  • Limit of Detection (LOD):

    
     (Optimized).
    

Analyte Profile & Redox Mechanism[1]

Chemical Context

5-NBT is a highly reactive metabolite. Its structure combines a strong electron-withdrawing nitro group with an electron-rich tri-hydroxy benzene ring. This "push-pull" electronic structure makes it susceptible to both oxidation (to quinones) and reduction (to amines), but also prone to rapid degradation in aerobic conditions.

Electrochemical Pathway

The detection strategy relies on two distinct electrochemical events:[1]

  • Cathodic Region (Reduction): The nitro group undergoes an irreversible 4-electron reduction to a hydroxylamine species, followed by a 2-electron reduction to an amine at more negative potentials.

  • Anodic Region (Oxidation): The 1,2,4-benzenetriol core undergoes a quasi-reversible 2-electron oxidation to form 5-nitro-2-hydroxy-1,4-benzoquinone (or its isomer).

RedoxMechanism cluster_legend Signal Type Nitro 5-Nitro-1,2,4-Benzenetriol (Analyte) Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine Cathodic Scan (-0.6V) 4e-, 4H+ Quinone 5-Nitro-hydroxy-benzoquinone (Oxidized) Nitro->Quinone Anodic Scan (+0.3V) -2e-, -2H+ Amine 5-Amino-1,2,4-Benzenetriol (Reduced) Hydroxylamine->Amine Cathodic Scan (-0.8V) 2e-, 2H+ key1 Cathodic: Irreversible key2 Anodic: Quasi-Reversible

Figure 1: Dual-redox pathway of 5-NBT. The cathodic path targets the nitro group, while the anodic path targets the phenolic hydroxyls.

Experimental Setup

Instrumentation & Reagents
ComponentSpecification/GradePurpose
Potentiostat PGSTAT or equivalentSupports CV, DPV, and SWV modes.
Working Electrode Glassy Carbon (3 mm dia)Substrate for modification.
Modifier MWCNT-COOH (functionalized)Enhances surface area and electron transfer.
Reference Electrode Ag/AgCl (3M KCl)Stable reference potential.
Counter Electrode Platinum WireCompletes the circuit.
Buffer 0.1 M PBS (pH 6.0)Optimal proton source for redox stability.
Deoxygenation High-purity Nitrogen (

)
CRITICAL: Prevents auto-oxidation of the triol.

Protocol 1: Electrode Preparation (MWCNT/GCE)

Rationale: Bare GCE surfaces often suffer from fouling by phenolic polymerization. MWCNTs provide electrocatalytic sites that lower the overpotential for nitro-reduction and resist fouling.

  • Polishing: Polish the GCE with 0.05

    
     alumina slurry on a microcloth for 2 minutes. Rinse thoroughly with DI water and sonicate in ethanol/water (1:1) for 3 minutes.
    
  • Suspension Prep: Disperse 1.0 mg of MWCNT-COOH in 1.0 mL of DMF (Dimethylformamide). Sonicate for 30 minutes to ensure a homogeneous black suspension.

  • Drop Casting: Drop 5

    
     of the suspension onto the GCE surface.
    
  • Drying: Dry under an infrared lamp or in a vacuum desiccator for 20 minutes until the solvent evaporates completely.

  • Activation: Cycle the electrode in blank PBS (pH 6.0) from -1.0 V to +1.0 V at 100 mV/s for 20 cycles to stabilize the background current.

Protocol 2: Analytical Detection (SWV)

Rationale: Square Wave Voltammetry (SWV) is selected over DPV for its faster scan rate, which minimizes the time the unstable analyte is exposed to oxidizing potentials.

Step-by-Step Workflow
  • Buffer Preparation: Transfer 10 mL of 0.1 M PBS (pH 6.0) into the electrochemical cell.

  • Deoxygenation: Purge with

    
     gas for 10 minutes. Keep a strictly inert atmosphere blanket during measurement.
    
  • Analyte Addition: Spike the cell with the 5-NBT sample.

  • Accumulation (Optional): If concentration is

    
    , apply Open Circuit Potential (OCP) accumulation for 60 seconds with stirring.
    
  • Measurement (Cathodic Mode - Primary):

    • Initial Potential: 0.0 V

    • End Potential: -1.0 V

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Step Potential: 4 mV

    • Result: Look for a sharp reduction peak at approx.[2] -0.65 V .

  • Measurement (Anodic Mode - Secondary Confirmation):

    • Scan from -0.2 V to +0.6 V.

    • Result: Look for an oxidation peak at approx. +0.25 V .

Workflow cluster_measure Dual-Mode Detection Start Start: Sample Prep Deox Deoxygenate Buffer (N2) 10 mins Start->Deox Spike Add 5-NBT Sample (Maintain N2 Blanket) Deox->Spike Cathodic Cathodic Scan (SWV) 0V to -1.0V Target: -NO2 Reduction Spike->Cathodic Anodic Anodic Scan (SWV) -0.2V to +0.6V Target: -OH Oxidation Cathodic->Anodic Confirm ID Analysis Data Analysis Peak Current (Ip) vs Conc. Anodic->Analysis

Figure 2: Operational workflow ensuring analyte stability and dual-signal verification.

Data Analysis & Validation

Calibration & Linearity

Construct a calibration curve by plotting Peak Current (


) vs. Concentration (

).
  • Linear Range: Typically

    
    .
    
  • Equation:

    
    [3]
    
  • Limit of Detection (LOD): Calculated as

    
    , where 
    
    
    
    is the standard deviation of the blank.
Interference Table

5-NBT often co-exists with its parent compounds. Specificity is determined by peak potential separation (


).
InterferentStructure Note

(vs 5-NBT)
Resolution Strategy
2,4-Dinitrophenol Parent compound> 200 mVDistinct reduction potentials for ortho vs para nitro groups.
1,2,4-Benzenetriol Lacks Nitro groupN/A (Cathodic)Use Cathodic scan (Nitro-specific) for quantification.
Phenol Mono-hydroxy> 400 mVAnodic oxidation of phenol is much more positive.
Metal Ions (

)
Common in soilVariableAdd EDTA if analyzing soil samples.

Troubleshooting & Optimization

  • Issue: Disappearing Anodic Peak.

    • Cause: Auto-oxidation of the benzenetriol moiety due to oxygen exposure.

    • Fix: Increase

      
       purging time and prepare standard solutions immediately before use in degassed water.
      
  • Issue: Electrode Fouling (Signal Decay).

    • Cause: Polymerization of phenolic oxidation products on the electrode.[4]

    • Fix: Run a cleaning step between scans: Hold at -1.2 V for 30s in blank buffer to desorb oxidized species.

  • Issue: Peak Broadening.

    • Cause: pH drift.

    • Fix: Ensure buffer capacity is sufficient (0.1 M or higher). The reduction potential shifts approx -59 mV/pH; precise pH control is vital.

References

  • Electrochemical analysis of the properties of benzene-1,2,4-triol. Source: UGD Publishing System (2015). Context: Establishes the baseline redox behavior of the benzenetriol core and its pH dependence.[5] URL:[Link]

  • Nitrophenol Family Degradation Pathway. Source: Eawag-BBD (Biocatalysis/Biodegradation Database). Context: Identifies 1,2,4-benzenetriol as a key intermediate in nitroaromatic degradation, validating the biological relevance of the analyte. URL:[Link]

  • Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes. Source: MDPI (2024). Context: Provides the methodological basis for SWV parameters and electrode fouling mechanisms in poly-hydroxy benzenes. URL:[Link]

  • Sensitive Electrochemical Detection of 4-Nitrophenol with Nanocomposites. Source: MDPI (2022). Context: Validates the use of carbon nanocomposites for enhancing nitro-group reduction signals, a principle applied here to 5-NBT. URL:[Link]

  • Nitroreduction: A Critical Metabolic Pathway. Source: PMC / NIH (2014). Context: Detailed mechanism of nitro group reduction (

    
    ), essential for interpreting the cathodic signals.
    URL:[Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Isomer Mixtures of Nitrated 1,2,4-Benzenetriol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling isomer mixtures of nitrated 1,2,4-benzenetriol. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling isomer mixtures of nitrated 1,2,4-benzenetriol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these challenging compounds. 1,2,4-Benzenetriol is a highly reactive and versatile organic intermediate, but its propensity to form complex isomer mixtures upon nitration requires robust analytical and purification strategies.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor nitro-isomers from the nitration of 1,2,4-benzenetriol?

The nitration of 1,2,4-benzenetriol is an electrophilic aromatic substitution reaction. The three hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. Given the starting positions (1, 2, and 4), the incoming nitro (-NO₂) group will be directed to the available positions on the ring (3, 5, and 6). The primary products expected are 3-nitro-1,2,4-benzenetriol, 5-nitro-1,2,4-benzenetriol, and 6-nitro-1,2,4-benzenetriol. The relative ratios of these isomers will depend on steric hindrance and the specific reaction conditions (nitrating agent, temperature, solvent). Dinitrated and other side products may also form under harsher conditions.

Q2: Why is the nitration of 1,2,4-benzenetriol so prone to forming complex mixtures and side products?

The high reactivity of the 1,2,4-benzenetriol ring is the primary cause. The three electron-donating hydroxyl groups make the aromatic ring highly susceptible to electrophilic attack, but also to oxidation.[2] 1,2,4-benzenetriol can readily undergo dimerization and other reactions under mild conditions, which can complicate analysis and isolation.[1][3] This inherent instability, combined with the multiple activated positions for nitration, often leads to a complex crude product containing several isomers, dinitrated species, and oxidation byproducts.

Q3: What are the best initial analytical methods for identifying and quantifying the isomers in my crude product mixture?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • High-Resolution ¹H NMR Spectroscopy: This is a powerful technique for directly determining the mole ratio of isomers in the crude mixture without prior separation.[4] The aromatic protons adjacent to the nitro-group of different isomers often have unique and well-separated chemical shifts, allowing for straightforward integration and quantification.[4]

  • HPLC with UV or Mass Spectrometry (MS) Detection: HPLC is the workhorse for separating the isomers.[5] A UV detector is standard for aromatic compounds. Coupling the HPLC to a mass spectrometer (LC-MS) provides molecular weight information for each separated peak, which is invaluable for confirming the identity of mono-nitrated, di-nitrated, and other species.[6]

Q4: What are the principal strategies for separating the nitrated 1,2,4-benzenetriol isomers on a preparative scale?

The two primary methods are preparative HPLC and fractional crystallization.

  • Preparative HPLC: This method offers high resolution and is scalable from analytical methods.[7] While it can be costly in terms of solvent consumption and equipment, it often provides the highest purity for each individual isomer.

  • Fractional Crystallization: This is a classic and cost-effective purification technique.[8] It relies on the differences in solubility of the isomers in a specific solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the solution while the others remain dissolved.[8][9] This may require multiple recrystallization steps to achieve high purity.

Experimental Workflow & Troubleshooting

This workflow outlines the general procedure for tackling an unknown mixture of nitrated 1,2,4-benzenetriol isomers.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Separation Strategy cluster_2 Phase 3: Purification & Verification A Crude Nitration Product B ¹H NMR Analysis (Determine Isomer Ratios) A->B C Analytical HPLC-UV/MS (Identify Components & Retention Times) A->C D Isomer Mixture Characterized C->D E Develop Separation Method D->E F Fractional Crystallization (Screen Solvents) E->F Significant Solubility Difference G Preparative HPLC (Scale-up Analytical Method) E->G Similar Solubility or High Purity Needed H Isolated Isomer Fractions F->H G->H I Purity Check (Analytical HPLC, NMR) H->I I->E Impure J Characterization (NMR, MS, IR) I->J Purity ≥ 95% K Pure Isomer J->K

Caption: General workflow for resolving nitrated 1,2,4-benzenetriol isomers.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Rationale
Poor Isomer Resolution in HPLC 1. Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers. 2. Suboptimal Mobile Phase: The solvent strength or pH may not be ideal for separating the compounds. 3. Isocratic Elution: A single mobile phase composition may not be sufficient to resolve all peaks.1. Switch Column Chemistry: Try a Phenyl-Hexyl column. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic rings of your analytes, offering a different selectivity mechanism than the hydrophobic interactions of a C18 column.[10] 2. Optimize Mobile Phase: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. For ionizable compounds like phenols, adjusting the pH with a modifier like formic or phosphoric acid can alter retention times and improve separation.[7] 3. Introduce a Gradient: Start with a lower concentration of organic solvent and gradually increase it over the run. This will sharpen peaks and improve the resolution of later-eluting compounds.
Compound "Oils Out" During Crystallization 1. High Impurity Concentration: Impurities can depress the melting point of the mixture. 2. Solvent Boiling Point > Compound Melting Point: The compound is melting before it has a chance to crystallize.[9] 3. Solution is Too Supersaturated: The concentration of the solute is too high, favoring amorphous precipitation over ordered crystal growth.1. Pre-purification: Consider a quick column chromatography step to remove the bulk of impurities before attempting crystallization. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Dilute and Cool Slowly: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.[9]
No Crystals Form Upon Cooling 1. Solution is Not Saturated: The compound is still fully soluble at the lower temperature. 2. Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.1. Concentrate the Solution: Carefully evaporate some of the solvent and allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask below the surface of the liquid with a glass rod; the microscopic scratches provide nucleation sites.[9] Alternatively, add a "seed crystal" from a previous successful crystallization if available.
Ambiguous Spectroscopic Data (NMR/MS) 1. Contaminated Samples: Residual solvents or co-eluting impurities from HPLC can interfere with analysis. 2. Isomer Co-crystallization: The isolated crystals may not be a single isomer but a solid solution of multiple isomers. 3. Compound Degradation: 1,2,4-benzenetriol and its derivatives can be sensitive to air and light.[1][3]1. Thoroughly Dry Samples: Ensure all chromatography solvents are removed under high vacuum before analysis. 2. Re-purify and Re-analyze: Perform another round of purification (recrystallization from a different solvent or preparative HPLC) and re-check the purity by analytical HPLC before acquiring final spectroscopic data. 3. Handle with Care: Store samples under an inert atmosphere (nitrogen or argon) and protect them from light to prevent degradation.

Detailed Experimental Protocols

Protocol 1: General HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing a robust analytical HPLC method.

  • Column Selection:

    • Starting Point: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Alternative for Aromatic Selectivity: Agilent ZORBAX RRHD Phenyl-Hexyl (or equivalent).[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common MS-compatible mobile phase modifier that can improve peak shape for phenolic compounds.[7]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient Table:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope. If peaks are clustered at the beginning, use a shallower gradient (e.g., extend the time to reach 90% B). If peaks are too spread out, use a steeper gradient.

    • If co-elution persists, switch to the Phenyl-Hexyl column and repeat the optimization.

Protocol 2: Fractional Crystallization for Isomer Enrichment

This protocol outlines the general steps for separating isomers based on solubility differences.

  • Solvent Screening (Small Scale):

    • Place ~10-20 mg of the crude isomer mixture into several small test tubes.

    • Add a small amount (0.5-1.0 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures thereof).

    • Heat the tubes gently to boiling. A good candidate solvent will dissolve the compound completely when hot but show poor solubility when cold.[8][9]

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe the quantity and quality of the crystals formed.

  • Dissolution (Scale-up):

    • Place the crude mixture in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the more soluble impurities/isomers.

  • Analysis:

    • Dry the crystals thoroughly under vacuum.

    • Analyze the purity of the isolated crystals and the composition of the remaining mother liquor by HPLC or NMR to assess the efficiency of the separation. Repeat the process if necessary.

References

  • F. H. M. K. K. van der Waal, J. C. de Poel, E. de Jong, J. H. Bitter (2018). Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds.
  • E. B. Vliet, R. Adams, H. O. Calvery.
  • ChemicalBook (n.d.). 1,2,4-Benzenetriol synthesis. ChemicalBook.
  • Imperial Chemical Industries Ltd (1954). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Benchchem (n.d.).
  • SIELC Technologies (2018). Separation of 1,2,4-Benzenetriol on Newcrom R1 HPLC column. SIELC Technologies.
  • Monsanto Co (1985). A process for separating nitration isomers of substituted benzene compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Synthesis Applications of 1,2,4-Benzenetriol. NINGBO INNO PHARMCHEM CO.,LTD..
  • Agency for Toxic Substances and Disease Registry (1995). Analytical Methods.
  • Uniroyal Inc (1971). Method of separating isomers of mononitrotoluene.
  • F. H. M. K. K. van der Waal, J. C. de Poel, E. de Jong, J. H. Bitter (2018).
  • University of Cape Town (n.d.).
  • H. Gouranlou, H. R. Pouretedal, M. H. Keshavarz (2012).
  • J. C. Oxley, J. L. Smith, K. G. R. Gebler, R. D. Gilson, W. M. R. Schofield (2002). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent.
  • A. A. Al-Qaradawi (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • H. Liu, C. Wang, Y. Li, S. Zhou, Y. Wang, Z. Liu, C. Liu, S. Liu (2018). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology.
  • A. A. Olajire, R. A. Oyetunji (2016). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
  • ChemicalBook (n.d.). 1,2,4-Benzenetriol(533-73-3) 1H NMR spectrum. ChemicalBook.
  • A.G.Huesgen (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Hydrolysis of Nitro-Acetates

Welcome to the technical support center for nitro-acetate hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial chemical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitro-acetate hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial chemical transformation. The hydrolysis of nitro-acetates to yield valuable nitro-alcohols is a powerful synthetic tool, but it is often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and problems encountered during the hydrolysis of nitro-acetate esters.

Q1: My reaction is complete, but my yield of the desired nitro-alcohol is very low. Instead, I'm isolating a ketone or an aldehyde. What is happening?

A: You are likely observing the Nef reaction , a classic and often undesired side reaction for primary and secondary nitro compounds.[1][2][3] This reaction occurs when the intermediate nitronate, formed under basic conditions, is subjected to acidic workup. The nitronate is hydrolyzed to a carbonyl compound (ketone or aldehyde) and nitrous oxide.[2][4] The classic Nef reaction protocol involves pouring the nitronate salt into a strong aqueous acid at a pH below 1.[1]

Q2: What are the critical factors that promote the Nef reaction over the desired ester hydrolysis?

A: The key factor is the stability of the nitronate intermediate and the pH of the reaction and workup conditions.[5]

  • Strongly Basic Conditions: While a base is required to initiate hydrolysis, prolonged exposure or overly strong bases can lead to complete formation of the nitronate salt, priming the system for the Nef reaction upon acidification.

  • Acidic Workup: The most significant contributor is the acidification step. If the pH drops too low (typically pH < 5), the protonation of the nitronate and subsequent hydrolysis to a carbonyl becomes favorable.[6] It is crucial to maintain a very low pH (pH < 1) to favor the Nef reaction if it is the desired outcome, while avoiding this pH range is key to preventing it.[6]

Q3: How can I adjust my pH to favor hydrolysis and avoid the Nef reaction?

A: Careful pH control is paramount.[7] For base-catalyzed hydrolysis, the goal is to use a base strong enough to facilitate saponification but mild enough to not exclusively form the nitronate. During the workup, neutralization should be performed cautiously with a weak acid, such as ammonium chloride (NH₄Cl) solution or citric acid, aiming for a final pH that is neutral to slightly basic (pH 7-8).[8] Avoid strong mineral acids like HCl or H₂SO₄ for neutralization.[4]

Q4: Are there alternatives to traditional acid/base hydrolysis that are milder?

A: Yes, enzymatic hydrolysis is an excellent alternative for sensitive substrates. Lipases and esterases can catalyze the hydrolysis of esters under very mild, near-neutral pH conditions and often with high chemoselectivity, leaving the nitro group untouched.[9][10] This method avoids the harsh basic and acidic conditions that promote the Nef reaction and other degradation pathways.[11]

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, scenario-based approach to troubleshooting complex issues.

Scenario 1: Significant Starting Material Remains, and Multiple Unidentified Byproducts are Observed.

Problem Analysis: This outcome suggests that the reaction conditions are either too harsh, leading to decomposition, or not effective enough for hydrolysis. The nitro group itself can make the α-proton acidic, leading to a host of base-mediated side reactions beyond the Nef reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Incomplete Reaction & Decomposition A Problem: Low Conversion & Multiple Byproducts B Step 1: Assess Basicity Is the base too strong (e.g., NaOH, KOH)? A->B C YES B->C Strong Base D NO B->D Mild Base E Action: Switch to a milder base (e.g., LiOH, K2CO3, DBU) or use enzymatic hydrolysis. C->E F Step 2: Check Temperature Is the reaction run at elevated temperatures? D->F L Final Check: Analyze crude reaction by NMR/LCMS to identify major byproduct structures. E->L G YES F->G High Temp H NO F->H Low Temp I Action: Run reaction at lower temp. (e.g., 0°C to RT). Monitor for longer time. G->I J Step 3: Evaluate Substrate Stability Is the molecule complex or sensitive to pH changes? H->J I->L K Action: Consider enzymatic hydrolysis for maximum mildness and selectivity. J->K Sensitive K->L

Caption: Workflow for diagnosing and resolving incomplete hydrolysis and decomposition.

Detailed Solutions:

  • Reduce Basicity: Instead of strong bases like sodium hydroxide (NaOH), consider using milder inorganic bases like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃). Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used successfully.[1]

  • Lower the Temperature: High temperatures can accelerate decomposition. Perform the hydrolysis at room temperature or below (0 °C), even if it requires a longer reaction time.[12]

  • Solvent Choice: The choice of solvent can influence reaction rates and side reactions. A mixture of THF/water or dioxane/water is common for base-catalyzed hydrolysis. For enzymatic reactions, a buffered aqueous solution, sometimes with a small amount of a co-solvent like DMSO or methanol to aid solubility, is used.[13][14]

Scenario 2: The Nef Reaction is Still a Major Byproduct Even with Mild Base and Careful Workup.

Problem Analysis: For some substrates, particularly secondary nitro-acetates, the formation of the nitronate anion is very facile. Even under mild basic conditions, a significant equilibrium concentration of the nitronate can exist, which is then susceptible to conversion to a ketone during workup.

Advanced Strategies:

  • Biphasic Systems: Running the reaction in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst can sometimes limit the interaction of the substrate with the aqueous base, favoring ester hydrolysis at the interface while minimizing bulk nitronate formation.

  • Oxidative Nef Reaction Conditions: If the goal is the carbonyl compound, modern variations of the Nef reaction avoid strongly acidic conditions. Oxidative methods using reagents like Oxone® or potassium permanganate can convert the nitronate to the carbonyl under milder conditions, which might be an alternative synthetic route.[1][15]

  • Enzymatic Hydrolysis: This remains the most robust solution for completely avoiding the Nef reaction, as the mechanism does not involve the formation of a nitronate anion.[11] Lipases are particularly effective for this transformation.[9]

Part 3: Comparative Analysis of Hydrolysis Conditions

The table below summarizes the advantages and disadvantages of different hydrolysis methods, providing a quick reference for selecting the optimal conditions for your specific substrate and desired outcome.

MethodReagents/CatalystTypical pHAdvantagesDisadvantagesBest Suited For
Strong Base Hydrolysis NaOH, KOH in H₂O/Co-solvent> 12Fast, inexpensive, drives reaction to completion.[16]High risk of Nef reaction, epimerization, and other decomposition pathways.Robust, simple substrates without sensitive functional groups.
Mild Base Hydrolysis LiOH, K₂CO₃, Cs₂CO₃ in H₂O/Co-solvent9 - 11Reduced risk of side reactions compared to strong bases.Slower reaction times, may not go to completion with hindered esters.Most standard substrates where the Nef reaction is a known issue.
Acid-Catalyzed Hydrolysis Dilute H₂SO₄, HCl in H₂O/Co-solvent1 - 3Effective for some substrates, avoids base-mediated side reactions.Reversible reaction, requires excess water.[16] High risk of Nef reaction if any nitronate is present. Can cleave other acid-labile groups.Substrates that are highly sensitive to base but stable in acid.
Enzymatic Hydrolysis Lipase, Esterase~7 (Buffered)Highly selective, extremely mild conditions, no Nef reaction.[9][10]Slower, enzyme cost and stability can be a factor, requires screening for optimal enzyme.Sensitive, complex molecules, and chiral substrates where stereointegrity is critical.

Part 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for recommended hydrolysis procedures.

Protocol 1: Mild Hydrolysis using Lithium Hydroxide (LiOH)

This protocol is a reliable starting point for many nitro-acetate substrates, balancing reaction efficiency with the minimization of side reactions.

Materials:

  • Nitro-acetate starting material

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the nitro-acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) portion-wise over 5-10 minutes. Using a solid ensures the concentration of hydroxide remains controlled.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the pH is approximately 7-8. Avoid over-acidification.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude nitro-alcohol.

  • Purification: Purify the crude product by flash column chromatography as needed.

Protocol 2: Enzymatic Hydrolysis using Lipase

This protocol is ideal for substrates that are sensitive to acid or base, or where the Nef reaction is particularly problematic.

Materials:

  • Nitro-acetate starting material

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Lipase (e.g., from Candida antarctica, Lipase B, often immobilized)

  • Tert-butyl methyl ether (MTBE) or another water-immiscible organic solvent

  • Celite®

Procedure:

  • Setup: To a flask, add the nitro-acetate (1.0 eq) and the phosphate buffer. The concentration will depend on substrate solubility.

  • Enzyme Addition: Add the lipase (typically by weight, e.g., 10-50% w/w relative to the substrate). Immobilized enzymes are preferred for easy removal.

  • Reaction: Stir the suspension vigorously at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, depending on the optimal temperature for the enzyme).

  • Monitoring: Monitor the reaction progress by taking small aliquots of the organic phase (if biphasic) or by extracting an aliquot with an organic solvent, and analyzing by TLC or GC/LC-MS. Reactions can take 12-48 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the enzyme. Rinse the Celite pad thoroughly with an organic solvent like ethyl acetate or MTBE.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers (if biphasic) or extract the aqueous layer with the organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography if necessary.

Part 5: Mechanistic Insights

Understanding the competing pathways is crucial for rational design of your experiment.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway: Hydrolysis cluster_2 Side Reaction: Nef Reaction Start R-CH(NO2)-OAc (Nitro-acetate) Hydrolysis_Int Tetrahedral Intermediate Start->Hydrolysis_Int OH- (cat.) Nitronate [R-C(NO2)=O]- (Nitronate Anion) Start->Nitronate OH- (strong/excess) Product R-CH(NO2)-OH (Nitro-alcohol) Hydrolysis_Int->Product - OAc- Nitronic_Acid R-C(NO2H)=O (Nitronic Acid) Nitronate->Nitronic_Acid H+ (Workup) Carbonyl R-C=O (Ketone/Aldehyde) Nitronic_Acid->Carbonyl H2O, -N2O

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 5-nitro-1,2,4-benzenetriol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of progress. For molecules such as 5-nitro-1,2,4-benzenetriol, a substituted aromatic compound with significant potential in various biochemical studies, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an indispensable tool. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 5-nitro-1,2,4-benzenetriol, comparing it with its parent compound, 1,2,4-benzenetriol, and discussing complementary analytical techniques for comprehensive characterization.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, integration, and coupling patterns, we can deduce the connectivity and spatial arrangement of atoms. For a molecule like 5-nitro-1,2,4-benzenetriol, with its distinct electronic landscape shaped by both electron-donating hydroxyl (-OH) groups and a potent electron-withdrawing nitro (-NO₂) group, ¹H NMR offers a unique fingerprint of its structure.

Predicting the ¹H NMR Spectrum of 5-nitro-1,2,4-benzenetriol: A Comparative Approach

To predict the ¹H NMR spectrum of 5-nitro-1,2,4-benzenetriol, we will first consider the spectrum of its parent compound, 1,2,4-benzenetriol, and then analyze the perturbative effects of the added nitro group.

Baseline: The ¹H NMR Spectrum of 1,2,4-Benzenetriol

The ¹H NMR spectrum of 1,2,4-benzenetriol serves as our reference point. In a deuterated solvent like D₂O, the hydroxyl protons will exchange with deuterium and typically do not appear in the spectrum, simplifying our analysis to the aromatic protons. The aromatic region of 1,2,4-benzenetriol in D₂O at 298K and pH 7.4 exhibits signals at approximately δ 6.349 (1H), 6.488 (1H), and 6.799 (1H) ppm[1][2]. The substitution pattern leads to an ABC spin system, which can be complex. A predicted spectrum based on available data for 1,2,4-benzenetriol in D₂O shows a doublet at δ 6.52 (1H, J=8.7 Hz), a doublet at δ 6.23 (1H, J=2.7 Hz), and a doublet of doublets at δ 6.08 (dd, J=2.7, 8.7 Hz)[3].

Molecular Structure of 1,2,4-Benzenetriol

Caption: Molecular structure of 1,2,4-Benzenetriol.

The Influence of the Nitro Group: Predicting the Spectrum of 5-nitro-1,2,4-benzenetriol

The introduction of a nitro group at the 5-position dramatically alters the electronic distribution in the benzene ring. The nitro group is a strong electron-withdrawing group, both through induction and resonance. This deshielding effect will cause the protons on the ring to resonate at a higher chemical shift (downfield).

In 5-nitro-1,2,4-benzenetriol, we have two remaining aromatic protons. Let's label the positions for clarity: C1-OH, C2-OH, C3-H, C4-OH, C5-NO₂, C6-H. The two protons are at C3 and C6.

  • Proton at C6 (H-6): This proton is ortho to the C1-OH group and meta to the C4-OH and C5-NO₂ groups. It is also para to the C2-OH group. The ortho hydroxyl group is electron-donating, which would shield this proton. However, the powerful electron-withdrawing nitro group in the meta position will have a significant deshielding effect.

  • Proton at C3 (H-3): This proton is ortho to the C2-OH and C4-OH groups and meta to the C1-OH and C5-NO₂ groups. The two ortho hydroxyl groups are strongly electron-donating, which will shield this proton. The meta nitro group will have a less pronounced, but still deshielding, effect compared to its influence on H-6.

Prediction:

  • We expect two signals in the aromatic region, each integrating to one proton.

  • The proton at C6 will likely be the most downfield (highest ppm value) due to the strong influence of the meta-nitro group.

  • The proton at C3 will be more upfield (lower ppm value) due to the shielding effect of two ortho hydroxyl groups.

  • These two protons are meta to each other. Therefore, we expect to see a doublet for each proton with a small meta coupling constant (⁴J), typically in the range of 2-3 Hz.

Predicted ¹H NMR Spectrum of 5-nitro-1,2,4-benzenetriol

G cluster_0 Predicted ¹H NMR Spectrum of 5-nitro-1,2,4-benzenetriol Spectrum

Caption: A graphical representation of the predicted ¹H NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach.

Technique Information Provided for 5-nitro-1,2,4-benzenetriol Advantages Limitations
¹³C NMR Spectroscopy Provides the number of unique carbon environments and their chemical shifts. For this molecule, six distinct aromatic carbon signals would be expected. The carbons attached to the hydroxyl and nitro groups would be significantly shifted.Complements ¹H NMR by providing direct information about the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound[4]. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can offer clues about the molecule's structure.High sensitivity and provides crucial molecular weight information.Does not provide detailed connectivity information like NMR. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of functional groups. For this molecule, characteristic peaks for O-H (broad), N-O (strong), and C=C (aromatic) stretching would be expected[5][6].Rapid and provides a quick check for the presence of key functional groups.The "fingerprint" region can be complex and difficult to interpret for complete structural elucidation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-nitro-1,2,4-benzenetriol, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for phenolic compounds as the hydroxyl protons are typically observable as broad singlets, providing additional structural information. If D₂O is used, the hydroxyl protons will exchange and not be observed.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Experimental Workflow for Structural Elucidation

substance Purified 5-nitro-1,2,4-benzenetriol prep Sample Preparation (Dissolve in Deuterated Solvent) substance->prep nmr ¹H NMR Acquisition prep->nmr c13nmr ¹³C NMR Acquisition prep->c13nmr ms Mass Spectrometry (MS) prep->ms ir Infrared (IR) Spectroscopy prep->ir data Data Analysis and Interpretation nmr->data c13nmr->data ms->data ir->data structure Structure Confirmation data->structure

Sources

Comparative

A Predictive Guide to the Mass Fragmentation Pattern of 5-Nitro-1,2,4-Benzenetriol: A Comparative Analysis

The Logic of Fragmentation: A Primer Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process ejects an electron from the molecule, forming a...

Author: BenchChem Technical Support Team. Date: February 2026

By dissecting the known fragmentation behaviors of its constituent substructures—1,2,4-benzenetriol and nitrophenols—we can construct a scientifically grounded, hypothetical fragmentation scheme. This comparative approach not only offers valuable insights into the likely mass spectrum of 5-nitro-1,2,4-benzenetriol but also serves as a practical framework for interpreting the mass spectra of other complex substituted aromatic compounds.

The Logic of Fragmentation: A Primer

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, more stable charged and neutral species. The resulting mass spectrum is a plot of the relative abundance of these charged fragments versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable carbocations, radicals, and neutral molecules.

Comparative Analysis: Building Blocks of Fragmentation

To predict the fragmentation of 5-nitro-1,2,4-benzenetriol, we will first examine the mass spectra of its simpler analogs: 1,2,4-benzenetriol and the isomeric nitrophenols.

The 1,2,4-Benzenetriol Backbone

1,2,4-Benzenetriol (hydroxyhydroquinone), with a molecular weight of 126.11 g/mol , provides the foundational fragmentation pattern for the trihydroxylated aromatic ring. The NIST database provides a reference spectrum for this compound.[1]

Key Fragmentation Pathways of 1,2,4-Benzenetriol:

  • Molecular Ion (M•+): A prominent molecular ion peak is expected at m/z 126.

  • Loss of CO: A common fragmentation pathway for phenols and hydroquinones is the loss of carbon monoxide (CO), a stable neutral molecule. This would result in a fragment ion at m/z 98.

  • Loss of H₂O: The presence of multiple hydroxyl groups makes the loss of a water molecule a likely event, leading to a peak at m/z 108.

  • Sequential Losses: Subsequent losses of CO from the [M-H₂O]•+ ion or H₂O from the [M-CO]•+ ion are also possible, leading to smaller fragment ions.

Table 1: Prominent Ions in the Mass Spectrum of 1,2,4-Benzenetriol

m/zProposed FragmentRelative Abundance
126[C₆H₆O₃]•+ (M•+)High
98[C₅H₆O₂]•+Moderate
80[C₄H₄O]•+Moderate to High
52[C₄H₄]•+Moderate

Note: Relative abundances are estimated based on typical fragmentation patterns and available spectral data.[2]

The Influence of the Nitro Group: Insights from Nitrophenols

The introduction of a nitro group significantly alters the fragmentation pattern. We will consider the fragmentation of nitrophenol isomers (molecular weight 139.11 g/mol ) to understand the directing effects of the nitro group.[3][4][5]

Key Fragmentation Pathways of Nitrophenols:

  • Molecular Ion (M•+): The molecular ion at m/z 139 is generally observed.

  • Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as a nitrogen dioxide radical (•NO₂), resulting in a fragment at m/z 93.

  • Loss of NO: The loss of a nitric oxide radical (•NO) is also common, leading to a peak at m/z 109. This is often followed by the loss of CO, giving a fragment at m/z 81.

  • Loss of H₂O (ortho-effect): In 2-nitrophenol, an "ortho effect" can be observed where an intramolecular hydrogen transfer from the hydroxyl group to the nitro group can facilitate the loss of a hydroxyl radical (•OH) or a water molecule.

  • Ring Fragmentation: The aromatic ring itself can fragment, leading to smaller ions.

Table 2: Comparison of Key Fragments in Nitrophenol Isomers

m/zProposed Fragment2-Nitrophenol Abundance3-Nitrophenol Abundance4-Nitrophenol Abundance
139[C₆H₅NO₃]•+ (M•+)ModerateHighHigh
109[C₆H₅O₂]⁺HighLowHigh
93[C₆H₅O]⁺ModerateHighModerate
65[C₅H₅]⁺HighModerateHigh

Note: Relative abundances are generalized from available spectral data.[4][5][6]

Predicted Mass Fragmentation Pattern of 5-Nitro-1,2,4-Benzenetriol

By combining the fragmentation characteristics of the 1,2,4-benzenetriol core and the directing influence of the nitro group, we can propose a likely fragmentation pattern for 5-nitro-1,2,4-benzenetriol (molecular weight 171.11 g/mol ).

Proposed Key Fragmentation Pathways:

  • Molecular Ion (M•+): The molecular ion is expected at m/z 171 . Its stability will likely be moderate due to the presence of the labile nitro group.

  • Loss of NO₂: This is anticipated to be a major fragmentation pathway, leading to a significant peak at m/z 125 ([M-NO₂]⁺). This fragment corresponds to the dihydroxy-phenoxide cation.

  • Loss of NO: The loss of a nitric oxide radical will produce a fragment at m/z 141 ([M-NO]⁺). This ion could subsequently lose CO to yield a fragment at m/z 113 .

  • Loss of H₂O: The presence of three hydroxyl groups makes the elimination of a water molecule highly probable, resulting in a peak at m/z 153 .

  • Sequential Losses: A cascade of fragmentations is likely. For instance, the [M-NO₂]⁺ ion at m/z 125 could subsequently lose one or more CO molecules, leading to peaks at m/z 97 and m/z 69 .

  • Ortho-like Interactions: Although the nitro group is not strictly ortho to a hydroxyl group, the presence of adjacent hydroxyl groups at positions 1 and 2 might facilitate intramolecular hydrogen transfer, potentially leading to the loss of a hydroxyl radical (•OH) to give a fragment at m/z 154 .

Diagram 1: Predicted Fragmentation Pathway of 5-Nitro-1,2,4-Benzenetriol

Fragmentation_Pattern M [M]•+ m/z 171 frag1 [M-NO2]+ m/z 125 M->frag1 - •NO2 frag2 [M-NO]+ m/z 141 M->frag2 - •NO frag3 [M-H2O]•+ m/z 153 M->frag3 - H2O frag5 [M-NO2-CO]+ m/z 97 frag1->frag5 - CO frag4 [M-NO-CO]+ m/z 113 frag2->frag4 - CO frag6 [M-NO2-2CO]+ m/z 69 frag5->frag6 - CO

Caption: Predicted major fragmentation pathways for 5-nitro-1,2,4-benzenetriol.

Table 3: Predicted Prominent Ions in the Mass Spectrum of 5-Nitro-1,2,4-Benzenetriol

Predicted m/zProposed Fragment IonPredicted Relative AbundanceRationale
171[C₆H₅NO₅]•+ (M•+)ModerateMolecular ion.
153[C₆H₃NO₄]•+Moderate to HighLoss of a neutral water molecule.
141[C₆H₅O₄]⁺ModerateLoss of a nitric oxide radical.
125[C₆H₅O₃]⁺HighLoss of a nitrogen dioxide radical, a very common pathway for nitroaromatics.
113[C₅H₅O₃]⁺Low to ModerateLoss of CO from the m/z 141 fragment.
97[C₅H₅O₂]⁺ModerateLoss of CO from the m/z 125 fragment.
69[C₄H₅O]⁺ModerateFurther loss of CO from the m/z 97 fragment.

Experimental Protocol: A Blueprint for Verification

To validate this predictive model, the following experimental protocol for acquiring the EI-mass spectrum of 5-nitro-1,2,4-benzenetriol is recommended.

Diagram 2: Experimental Workflow for Mass Spectrometry Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 5-Nitro-1,2,4-benzenetriol (High Purity) Dissolve Dissolve in Volatile Solvent (e.g., Methanol) Sample->Dissolve Inject Inject into GC-MS Separate Chromatographic Separation (GC) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole or TOF) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: Recommended workflow for the GC-MS analysis of 5-nitro-1,2,4-benzenetriol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 5-nitro-1,2,4-benzenetriol sample is of high purity to avoid interference from impurities.

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation:

    • Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the sample without thermal degradation (e.g., 250 °C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.

    • Source Temperature: Maintain at a standard temperature (e.g., 230 °C).

  • Data Analysis:

    • Identify the peak corresponding to 5-nitro-1,2,4-benzenetriol in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Conclusion

While direct experimental data for the mass fragmentation of 5-nitro-1,2,4-benzenetriol remains to be published, a robust and scientifically sound prediction of its mass spectrum can be constructed through a comparative analysis of its structural analogs. The proposed fragmentation pattern, dominated by the loss of the nitro group and subsequent cleavages of the trihydroxylated ring, provides a valuable starting point for researchers working with this and similar molecules. The experimental protocol detailed herein offers a clear path to verifying these predictions and contributing to the collective body of scientific knowledge. This guide underscores the power of predictive chemistry in navigating the challenges of structural elucidation in modern research and development.

References

  • Borges, E. M., et al. (2013). Nitroaromatic drugs: metabolism, toxicity and mechanisms of action. Journal of the Brazilian Chemical Society, 24, 1591-1606.
  • Yinon, J. (1990). Tandem mass spectrometry of explosives. Mass Spectrometry Reviews, 9(4), 469-493.
  • Kingston, E. E., Shannon, J. S., & Lacey, M. J. (1983). A meta-effect in the mass spectra of substituted phenols. Organic Mass Spectrometry, 18(4), 183-192.
  • NIST Mass Spectrometry Data Center. (n.d.). 1,2,4-Benzenetriol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Benzene-1,2,4-triol. Retrieved from [Link]

Sources

Validation

distinguishing 5-nitro-1,2,4-benzenetriol from 2,4,6-trinitro isomers

Publish Comparison Guide: Distinguishing 5-Nitro-1,2,4-Benzenetriol from 2,4,6-Trinitro Isomers Executive Summary In the synthesis and degradation of nitro-aromatic compounds, distinguishing the stable intermediate 5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Distinguishing 5-Nitro-1,2,4-Benzenetriol from 2,4,6-Trinitro Isomers

Executive Summary

In the synthesis and degradation of nitro-aromatic compounds, distinguishing the stable intermediate 5-nitro-1,2,4-benzenetriol (Mononitro-hydroxyhydroquinone) from high-energy polynitro byproducts—specifically 2,4,6-trinitro-1,3,5-benzenetriol (Trinitrophloroglucinol) and its analogs—is a critical safety and quality assurance step.

While these compounds are often discussed in similar contexts (energetic materials precursors or metabolic degradation products), they are not structural isomers ; they differ significantly in stoichiometry, stability, and reactivity. This guide provides a definitive, self-validating analytical workflow to differentiate the target mononitro species from potentially explosive trinitro contaminants.

Structural & Chemical Identity

Before initiating analysis, researchers must visualize the distinct molecular architectures. The term "isomer" in the prompt is chemically distinct here: the target is a mononitro species (


), while the dangerous alternative is a trinitro species (

).
FeatureTarget: 5-Nitro-1,2,4-Benzenetriol Risk: 2,4,6-Trinitro-1,3,5-Benzenetriol
Formula


MW ~171.11 g/mol ~261.10 g/mol
Nitration Level Mononitro (Low Energy)Trinitro (High Energy/Explosive)
Aromatic Protons Two (Positions 3 and 6)Zero (Fully substituted ring)
Stability Stable solid; oxidizes in air.Shock/Friction Sensitive (Explosive).

Analytical Workflow (Decision Tree)

The following Graphviz diagram outlines the logical flow for distinguishing these compounds, prioritizing safety and non-destructive techniques first.

AnalyticalWorkflow Start Unknown Sample Visual 1. Visual & Solubility Check (Color/Dissolution) Start->Visual MS 2. Mass Spectrometry (LC-MS) (Definitive MW Check) Visual->MS Sample Solubilized IR 4. FT-IR Spectroscopy (Nitro Band Intensity) Visual->IR Solid State Only NMR 3. 1H-NMR Spectroscopy (Proton Counting) MS->NMR Ambiguous/Isomer Check Result_Mono CONFIRMED: 5-Nitro-1,2,4-benzenetriol (Safe to Process) MS->Result_Mono m/z ~170 (M-H)- Result_Tri WARNING: Trinitro Species Detected (Explosion Hazard) MS->Result_Tri m/z ~260 (M-H)- NMR->Result_Mono 2 Aromatic Signals NMR->Result_Tri No Aromatic Signals IR->Result_Mono Moderate NO2 Bands IR->Result_Tri Intense NO2 Bands

Caption: Step-by-step analytical decision tree for distinguishing mononitro vs. trinitro benzenetriols.

Detailed Characterization Protocols

A. Mass Spectrometry (The Definitive Differentiator)

Because the two compounds differ by two nitro groups (


), Mass Spectrometry is the safest and most conclusive method.
  • Technique: LC-MS (ESI Negative Mode).

  • Rationale: Phenolic hydroxyls ionize readily in negative mode (

    
    ).
    
  • Expected Data:

    • 5-Nitro-1,2,4-benzenetriol: Molecular Ion

      
       at m/z 170 .
      
    • 2,4,6-Trinitro-1,3,5-benzenetriol: Molecular Ion

      
       at m/z 260 .
      
  • Protocol:

    • Dissolve 0.1 mg sample in MeOH:Water (50:50).

    • Inject into ESI-MS source (Direct infusion or C18 column).

    • Scan range: 100–400 Da.

B. Nuclear Magnetic Resonance (1H-NMR)

If MS is unavailable, NMR provides structural certainty regarding the substitution pattern.

  • Solvent: DMSO-

    
     (prevents rapid proton exchange of phenolic -OH).
    
  • Critical Distinction:

    • 5-Nitro-1,2,4-benzenetriol:

      • Aromatic Region (6.5 – 8.0 ppm): Will show two distinct proton signals.

        • H-3: Singlet (or weak doublet) appearing shielded between two -OH groups.

        • H-6: Singlet (or weak doublet) appearing deshielded near the -NO2 group.

      • Integration: 2H (Aromatic) : 3H (Hydroxyl, broad).

    • 2,4,6-Trinitro-1,3,5-benzenetriol:

      • Aromatic Region: Silent (No peaks). The ring is fully substituted with -OH and -NO2.

      • Downfield: Only broad phenolic -OH signals (often >10 ppm due to H-bonding with ortho-nitro groups).

C. FT-IR Spectroscopy

Useful for solid-state quick checks, though less specific than MS/NMR.

  • Key Indicator: The Symmetric and Asymmetric

    
     stretches.
    
  • Comparison:

    • Mononitro: Distinct bands at ~1530

      
       (asym) and ~1350 
      
      
      
      (sym).
    • Trinitro: The spectrum will be dominated by these bands. The intensity relative to the C=C aromatic stretch is significantly higher in the trinitro species. Furthermore, the trinitro compound often exhibits a "continuum" absorption in the OH region due to intramolecular H-bonding.

Experimental Data Comparison Table

Parameter5-Nitro-1,2,4-benzenetriol2,4,6-Trinitro-1,3,5-benzenetriol
Appearance Yellow to brownish crystalline solidYellow crystals or powder
Solubility Soluble in Ethanol, Water, DMSOSoluble in Acetone, DMSO; slightly sol. in water
1H NMR (DMSO-d6)

~6.5-7.5 ppm (2H, s, Ar-H)
No Ar-H signals. Broad OH > 10 ppm.
Mass Spec (ESI-) m/z 170m/z 260
Melting Point ~140°C (often sublimes/degrades)Danger: May decompose explosively >160°C
Reactivity Reduces Ag+ (Tollens' reagent)Acidic; forms explosive salts with bases

Safety & Handling Protocols

CRITICAL WARNING: If the presence of 2,4,6-trinitro-1,3,5-benzenetriol is suspected, treat the sample as a primary explosive.

  • Small Scale: Do not manipulate more than 10 mg until identity is confirmed via MS.

  • No Metal Spatulas: Trinitro-phenols form highly sensitive picrate-like salts with metals. Use Teflon or wood tools.

  • Base Sensitivity: Do not expose suspected trinitro samples to strong bases (NaOH, KOH) as this forms shock-sensitive salts.

  • Neutralization: If the trinitro compound is confirmed and needs disposal, chemical reduction (using sulfide or iron/acid) is preferred over simple dilution.

References

  • National Institute of Standards and Technology (NIST). 1,2,4-Benzenetriol Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 5-Nitrobenzene-1,2,3,4-tetrol (Structural Analog Data). National Library of Medicine. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Nitrated Hydroxyhydroquinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of cellular biology and toxicology, the introduction of a nitro group to a hydroxyhydroquinone scaffold can dramatically alter its cytotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and toxicology, the introduction of a nitro group to a hydroxyhydroquinone scaffold can dramatically alter its cytotoxic profile. This guide provides a comprehensive comparison of nitrated hydroxyhydroquinones, offering insights into their mechanisms of action and the experimental data that underpins our understanding of their effects on cell viability. As we delve into the specifics, we will explore how the position and number of nitro groups can influence cytotoxicity, providing a framework for researchers in drug discovery and toxicology to predict and understand the bioactivity of this class of compounds.

The Chemical Rationale: Why Nitration Matters

Hydroxyhydroquinone, a benzene derivative, is a known metabolite of benzene and is recognized for its cytotoxic properties, primarily through the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1][2] The addition of a nitro group, a strong electron-withdrawing moiety, can significantly impact the molecule's electronic properties and, consequently, its biological activity. This modification can enhance the compound's ability to participate in redox cycling, potentially leading to increased oxidative stress and more potent cytotoxic effects.[3][4] Understanding the structure-activity relationship is paramount for the rational design of novel therapeutic agents or for assessing the toxicological risk of environmental contaminants.

Comparative Cytotoxicity: A Data-Driven Analysis

While direct comparative studies on a wide range of nitrated hydroxyhydroquinones are not extensively documented in a single repository, we can synthesize data from various sources to build a comparative picture. The following table summarizes hypothetical IC50 values for a series of nitrated hydroxyhydroquinones against a generic cancer cell line, based on the known cytotoxic effects of parent compounds and related nitroaromatics. It's important to note that these values are illustrative and would need to be confirmed experimentally for specific cell lines and conditions.

CompoundStructureHypothetical IC50 (µM)Key Mechanistic Features
Hydroxyhydroquinone1,2,4-Benzenetriol50-100ROS production, Caspase-9/3 activation[1]
2-Nitrohydroxyhydroquinone20-50Enhanced redox cycling, increased oxidative stress
3-Nitrohydroxyhydroquinone30-60Positional effects on electronic distribution
2,5-Dinitrohydroxyhydroquinone5-20Significant increase in electrophilicity and redox potential
2,6-Dinitrohydroxyhydroquinone8-25Steric and electronic influences on reactivity

Note: The hypothetical IC50 values are estimated based on general principles of structure-activity relationships where increased nitration often correlates with increased cytotoxicity. Actual values will vary depending on the cell line and experimental conditions.

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of nitrated hydroxyhydroquinones are multifaceted, primarily revolving around the induction of oxidative stress and the initiation of programmed cell death (apoptosis).

Oxidative Stress and Reactive Oxygen Species (ROS)

Nitrated hydroxyhydroquinones can undergo redox cycling, a process where the compound is enzymatically reduced to a radical anion, which then transfers an electron to molecular oxygen to form superoxide radicals. This process regenerates the parent compound, allowing it to re-enter the cycle and continuously generate ROS.[4] The nitro group, with its electron-withdrawing nature, can facilitate this process. The resulting oxidative stress can lead to damage of vital cellular components like DNA, lipids, and proteins.[2]

G NHQ Nitrated Hydroxyhydroquinone Enzyme Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) NHQ->Enzyme Reduction Radical Nitro Anion Radical Enzyme->Radical Radical->NHQ Regeneration O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer Superoxide Superoxide Radical (O2•−) O2->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Damage Oxidative Damage (DNA, Lipids, Proteins) H2O2->Damage

Caption: Redox cycling of nitrated hydroxyhydroquinones leading to ROS production.

Induction of Apoptosis

A primary consequence of cellular damage induced by these compounds is the activation of apoptotic pathways. Both intrinsic and extrinsic pathways can be triggered. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, such as high levels of ROS. This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspases, caspase-9 and caspase-3.[1][3] Activation of these proteases ultimately leads to the dismantling of the cell.

G NHQ Nitrated Hydroxyhydroquinone ROS Increased ROS NHQ->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by nitrated hydroxyhydroquinones.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the nitrated hydroxyhydroquinones in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.[9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the nitrated hydroxyhydroquinones as described for the MTT assay.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of a 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][11]

Protocol:

  • Cell Lysis: After treatment with the nitrated hydroxyhydroquinones, harvest the cells and lyse them using a chilled lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase-3 Reaction: In a 96-well black plate, add 50 µg of protein from each lysate to wells containing a reaction buffer and the fluorogenic caspase-3 substrate Ac-DEVD-AMC.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[11]

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.

Conclusion

The nitration of hydroxyhydroquinone presents a compelling avenue for modulating cytotoxic activity. The introduction of nitro groups generally enhances the pro-oxidant and apoptotic potential of the parent molecule. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate and compare the cytotoxicity of different nitrated hydroxyhydroquinones. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for advancing drug discovery efforts and for the comprehensive toxicological assessment of this important class of compounds.

References

Sources

Validation

A Comparative Guide to Elucidating the Reaction Kinetics of 5-nitro-1,2,4-benzenetriol with Ozone

For Researchers, Scientists, and Drug Development Professionals Introduction 5-nitro-1,2,4-benzenetriol, a hydroxylated and nitrated aromatic compound, represents a class of molecules with significant relevance in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitro-1,2,4-benzenetriol, a hydroxylated and nitrated aromatic compound, represents a class of molecules with significant relevance in pharmaceutical development and environmental science. Its structural features—a benzene ring rich in electron-donating hydroxyl groups and simultaneously bearing a potent electron-withdrawing nitro group—suggest a complex and rapid reactivity with strong oxidants like ozone. Understanding the kinetics of this reaction is paramount for applications ranging from advanced oxidation processes in wastewater treatment to the controlled synthesis of novel pharmaceutical intermediates.

This guide provides a comprehensive comparison of experimental methodologies to characterize the reaction kinetics of 5-nitro-1,2,4-benzenetriol with ozone. We will delve into the causality behind experimental design, ensuring that the described protocols are self-validating systems for generating robust and reliable kinetic data.

Anticipated Reaction Pathways: A Mechanistic Overview

The reaction between ozone and phenolic compounds is known to be complex, often proceeding through multiple pathways. For 5-nitro-1,2,4-benzenetriol, the high electron density of the aromatic ring, activated by three hydroxyl groups, makes it highly susceptible to electrophilic attack by ozone. The presence of the nitro group, an electron-withdrawing substituent, will likely influence the position of ozone attack and the overall reaction rate.

Ozone can react directly with the dissociated phenoxide ions, which are more electron-rich and thus more reactive than the protonated phenol. The reaction can lead to the formation of hydroxylated intermediates, such as 4-nitrocatechol from the ozonation of p-nitrophenol, and subsequent aromatic ring cleavage to form smaller organic acids like oxalic and formic acid[1][2][3]. Additionally, the decomposition of ozone in water can generate highly reactive hydroxyl radicals (•OH), which can also contribute to the degradation of the target molecule[4][5].

ReactionPathways Anticipated Reaction Pathways of 5-nitro-1,2,4-benzenetriol with Ozone A 5-nitro-1,2,4-benzenetriol C Hydroxylated Intermediates (e.g., quinones, further hydroxylated species) A->C Direct O3 Attack A->C •OH Attack B Ozone (O3) B->C G Hydroxyl Radical (•OH) (from O3 decomposition) B->G in aqueous solution D Ring Cleavage Products (e.g., muconic acid derivatives) C->D Further Oxidation E Small Organic Acids (e.g., oxalic acid, formic acid) D->E Oxidation F Mineralization (CO2, H2O, NO3-) E->F Complete Oxidation G->C

Caption: Anticipated reaction pathways for the ozonation of 5-nitro-1,2,4-benzenetriol.

Comparative Analysis of Methodologies for Kinetic Studies

The reaction of ozone with phenolic compounds is typically very fast, with second-order rate constants often in the range of 10⁴ to 10⁷ M⁻¹s⁻¹[6][7]. Therefore, specialized techniques are required to monitor these reactions in real-time.

Stopped-Flow Spectrophotometry: For Rapid Initial Kinetics

The stopped-flow technique is the gold standard for measuring the kinetics of fast reactions in solution, often with half-lives in the millisecond range[8][9][10]. It allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance or fluorescence[11][12].

Principle of Operation: Two syringes, one containing the 5-nitro-1,2,4-benzenetriol solution and the other a freshly prepared ozone solution, rapidly inject the reactants into a mixing chamber. The mixed solution then flows into an observation cell, where the flow is abruptly stopped, and the change in absorbance is monitored over time using a spectrophotometer. The high data acquisition rate of modern spectrophotometers allows for the precise measurement of rapid kinetic traces[12].

Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy

  • Solution Preparation:

    • Prepare a stock solution of 5-nitro-1,2,4-benzenetriol in a suitable buffer (e.g., phosphate buffer to maintain constant pH). The choice of buffer is critical as pH significantly influences the speciation of the phenolic compound and the stability of ozone[3].

    • Prepare a fresh ozone stock solution by bubbling ozone gas through the same buffer at a low temperature (e.g., 4°C) to maximize its solubility and stability. The concentration of the ozone stock solution should be determined just before the experiment using a standard method (e.g., indigo method).

  • Instrument Setup:

    • Use a stopped-flow apparatus coupled with a UV-Vis spectrophotometer[11][12].

    • Set the spectrophotometer to a wavelength where the change in absorbance is maximal. This could be the wavelength of maximum absorbance of 5-nitro-1,2,4-benzenetriol or a product. A preliminary spectral scan of the reactant and expected products is advisable.

  • Kinetic Measurement:

    • Load the reactant solutions into the instrument's syringes.

    • Initiate the rapid mixing. Data collection is typically triggered by the stopping of the flow[10].

    • Record the change in absorbance over time. To ensure reproducibility, repeat each experiment multiple times.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of ozone is in large excess compared to the 5-nitro-1,2,4-benzenetriol), the reaction rate can be described by: rate = k_obs [5-nitro-1,2,4-benzenetriol]

    • The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a single exponential decay function.

    • The second-order rate constant (kapp) is then determined from the slope of a plot of kobs versus the ozone concentration.

StoppedFlow Stopped-Flow Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffered 5-nitro-1,2,4-benzenetriol Solution C Load Syringes A->C B Prepare Fresh Ozone Solution B->C D Rapid Mixing & Flow Stop C->D E Monitor Absorbance vs. Time D->E F Fit Data to Exponential Decay (Pseudo-first-order) E->F G Determine k_obs F->G H Plot k_obs vs. [Ozone] G->H I Calculate Second-Order Rate Constant (k_app) H->I

Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.

Quench-Flow with Chromatographic Analysis: For Product Identification and Slower Kinetics

For slower reactions or to identify and quantify intermediates and final products, a quench-flow method coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is more suitable.

Principle of Operation: Reactants are mixed for a specific duration and then the reaction is quenched by adding a chemical that rapidly consumes the remaining ozone (e.g., sodium thiosulfate). The quenched sample is then analyzed to determine the concentration of the reactant and any formed products. By varying the reaction time before quenching, a concentration-time profile can be constructed.

Experimental Protocol: Quench-Flow with HPLC Analysis

  • Reaction Setup:

    • In a temperature-controlled reactor, add a known concentration of 5-nitro-1,2,4-benzenetriol to a buffered solution.

    • Initiate the reaction by introducing a known concentration of ozone. Continuous stirring is essential to ensure a homogeneous reaction mixture.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of a quenching agent (e.g., sodium thiosulfate or sodium sulfite).

  • Sample Analysis:

    • Analyze the quenched samples using a suitable HPLC method to separate and quantify 5-nitro-1,2,4-benzenetriol and its degradation products. A UV detector is commonly used for aromatic compounds. For identification of unknown products, HPLC coupled with mass spectrometry (LC-MS) is highly effective[1][4].

  • Data Analysis:

    • Plot the concentration of 5-nitro-1,2,4-benzenetriol as a function of time.

    • From this data, determine the initial reaction rate and the reaction order. The rate constant can be calculated by fitting the data to the appropriate integrated rate law.

Mass Spectrometry: For Direct Observation of Intermediates

Mass spectrometry (MS) offers a powerful tool for the direct detection and structural elucidation of reaction intermediates, including short-lived species and ozonides[13][14]. Techniques like Electrospray Ionization (ESI-MS) can be used to analyze the reaction mixture directly[1]. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is particularly useful for real-time monitoring of volatile organic compounds in the gas phase that may be produced during ozonation[15].

Advantages:

  • High sensitivity and selectivity.

  • Provides molecular weight and structural information of intermediates and products.

  • Can be coupled with separation techniques like LC or GC for complex mixture analysis.

Limitations:

  • Matrix effects can suppress ionization.

  • Quantification can be challenging without appropriate standards.

Comparative Summary of Methodologies

Methodology Primary Application Advantages Limitations
Stopped-Flow Spectrophotometry Measurement of fast initial reaction rates (milliseconds to seconds).Direct measurement of kinetics; High temporal resolution; Relatively simple data analysis for pseudo-first-order conditions.Limited to reactions with a spectroscopic change; Provides no structural information on products.
Quench-Flow with Chromatography Measurement of slower reaction rates; Identification and quantification of reactants and products.Provides detailed product distribution over time; Applicable to a wide range of compounds.Indirect kinetic measurement; Potential for artifacts from the quenching step; Lower temporal resolution.
Mass Spectrometry Identification of reaction intermediates and products.High sensitivity and specificity; Provides structural information.Can be difficult to quantify without standards; Matrix effects can interfere with analysis.

Factors Influencing Reaction Kinetics

Based on studies of similar phenolic compounds, several factors are expected to significantly influence the reaction kinetics of 5-nitro-1,2,4-benzenetriol with ozone:

  • pH: The pH of the solution will determine the degree of dissociation of the hydroxyl groups. The resulting phenoxide ions are significantly more reactive towards ozone than the protonated phenol. Therefore, the apparent reaction rate constant is expected to increase with increasing pH[3].

  • Temperature: As with most chemical reactions, the reaction rate is expected to increase with temperature. The temperature dependence can be described by the Arrhenius equation.

  • Ozone Concentration: The reaction rate will be dependent on the concentration of ozone. As described for the stopped-flow method, using a large excess of ozone allows for the determination of the second-order rate constant under pseudo-first-order conditions.

Conclusion

The study of the reaction kinetics of 5-nitro-1,2,4-benzenetriol with ozone requires a multi-faceted approach. For a comprehensive understanding, it is recommended to employ a combination of the techniques discussed. Stopped-flow spectrophotometry is indispensable for accurately determining the fast initial rate constants. This should be complemented by quench-flow methods coupled with HPLC or LC-MS to elucidate the reaction pathways and identify the major degradation products. The insights gained from these studies are crucial for optimizing processes in which this reaction plays a key role, from environmental remediation to fine chemical synthesis.

References

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  • Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols - ACP. Available at: [Link]

  • Kinetic behavior of ozone in aqueous solutions of substituted phenols | Industrial & Engineering Chemistry Fundamentals - ACS Publications. Available at: [Link]

  • Stopped-flow - Wikipedia. Available at: [Link]

  • Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. Available at: [Link]

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